Guanosine-2'-monophosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFIAZWCCBCGE-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |
| Record name | 2′-GMP | |
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| Record name | 2'-Guanylic acid | |
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| Record name | Guanosine-2'-monophosphate | |
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| Record name | Guanosine 2'-monophosphate | |
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Enzymology and Regulation of Guanosine 2 Monophosphate Metabolism
Guanosine (B1672433) Monophosphate Reductase (GMPR) Activity and Regulation
Guanosine 5'-monophosphate reductase (GMPR) is a crucial enzyme that plays a significant role in the purine (B94841) salvage pathway. ebi.ac.uk It is responsible for maintaining the intracellular equilibrium between adenine (B156593) and guanine (B1146940) nucleotides. sinobiological.comwikipedia.org GMPR catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP). sinobiological.comgenecards.org This reaction is not only a key catabolic route for GMP but also the sole recognized pathway for converting guanosine nucleotides into adenosine (B11128) nucleotides, albeit indirectly through the IMP intermediate. wikipedia.org
The primary function of GMPR is the conversion of GMP to IMP. nih.gov This enzymatic reaction involves two main steps: a deamination step where ammonia (B1221849) is released from guanosine, forming a covalent enzyme-XMP intermediate, followed by a hydride transfer from NADPH to reduce the intermediate and release IMP. wikipedia.org This process effectively channels excess guanine nucleotides toward the synthesis of adenine nucleotides, thereby ensuring a balanced cellular pool of purines. sinobiological.comwikipedia.org
Table 1: Overview of the GMPR-Catalyzed Reaction
| Substrates | Enzyme | Products | Cofactor |
| Guanosine Monophosphate (GMP) | Guanosine Monophosphate Reductase (GMPR) | Inosine Monophosphate (IMP), Ammonia (NH3) | NADPH |
The activity of GMPR is subject to regulation through post-translational modifications, a key mechanism for rapidly altering enzyme function in response to cellular signals. One of the most significant of these modifications is phosphorylation. Research has identified the ephrin receptor tyrosine kinase EPHA4 as a crucial kinase that phosphorylates GMPR. nih.govnih.gov
Specifically, phosphorylation of GMPR at the tyrosine residue 267 (Tyr267) has been shown to be critical for its enzymatic activity. nih.govnih.gov This phosphorylation event enhances GMPR's ability to convert GMP to IMP, leading to a decrease in the intracellular GTP pool. nih.gov This regulatory mechanism has been implicated in cancer biology, particularly in melanoma, where the phosphorylation of GMPR by EPHA4 can switch the receptor's function from pro-oncogenic to anti-oncogenic by suppressing the activity of GTP-dependent proteins like RAC1. nih.govnih.gov The enzymatic activity of a GMPR mutant where Tyr267 was replaced with phenylalanine (GMPRY267F) was found to be approximately six times lower than that of the wild-type GMPR. nih.gov
GMPR activity is finely tuned by the intracellular concentrations of various nucleotides through allosteric regulation. This allows the cell to modulate the flow of purines through the salvage pathway based on its current metabolic needs. Guanosine triphosphate (GTP) acts as an allosteric activator of GMPR. wikipedia.org Conversely, adenosine triphosphate (ATP) can act as an inhibitor. researchgate.net This antagonistic regulation by GTP and ATP allows GMPR to act as a sensor of the cellular purine nucleotide balance. ebi.ac.ukresearchgate.net When GTP levels are high, GMPR is activated to convert the excess GMP to IMP, which can then be used for adenine nucleotide synthesis. When ATP levels are high relative to GTP, GMPR activity is dampened.
The allosteric regulation of GMPR by nucleotides is mediated by specific regulatory domains known as Cystathionine-β-synthase (CBS) domains. researchgate.netnih.govresearchgate.net These domains are evolutionarily conserved motifs that are known to bind adenosyl ligands and are often found in proteins that need to sense the cell's energy status. mcgill.caphysiology.org In some forms of GMPR, such as that found in Mycobacterium smegmatis and Trypanosoma brucei, these CBS domains are the binding sites for the allosteric regulators ATP and GTP. researchgate.netresearchgate.netnih.gov
Structural studies have revealed that the binding of ATP and GTP to the CBS domains induces conformational changes in the GMPR enzyme, which in turn affects its catalytic activity. For instance, in Mycobacterium smegmatis GMPR, ATP binding stabilizes a compressed, inhibited state of the enzyme that restricts NADPH from accessing the active site. researchgate.net In contrast, GTP binding counteracts the effect of ATP, promoting an active conformation. researchgate.net In Trypanosoma brucei GMPR, the binding of guanine nucleotides to the CBS domain leads to a conformational transition in its oligomeric state, which is linked to its activation, while ATP binding leads to its dissociation and inhibition. nih.gov
Table 2: Allosteric Regulation of GMPR
| Regulator | Binding Site | Effect on GMPR Activity |
| Guanosine Triphosphate (GTP) | CBS Domain | Activation |
| Adenosine Triphosphate (ATP) | CBS Domain | Inhibition |
Guanosine Monophosphate Synthetase (GMPS) and its Regulatory Mechanisms
Guanosine monophosphate synthetase (GMPS) is another pivotal enzyme in purine metabolism, but it functions in the de novo synthesis pathway of GMP. wikipedia.orgnih.gov It is responsible for the final step in the biosynthesis of GMP from IMP-derived precursors. genecards.org
GMPS catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. wikipedia.orgnih.gov This reaction is a two-step process that occurs within two distinct catalytic domains of the enzyme: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain. researchgate.netresearchgate.net
This enzymatic step is critical for providing the necessary guanine nucleotides for DNA and RNA synthesis, and its activity is often upregulated in rapidly proliferating cells, including various types of cancer cells. researchgate.netspandidos-publications.com
Genetic and Transcriptional Regulation of GMPS
Guanosine Monophosphate Synthetase (GMPS) is a crucial enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP). This process involves the amination of xanthosine 5'-monophosphate (XMP) to form GMP. The regulation of GMPS is complex, involving various genetic and transcriptional control mechanisms to ensure a balanced supply of guanine nucleotides for essential cellular processes such as DNA replication, transcription, and translation.
In yeast, the transcription of genes in the GMP synthesis pathway is subject to specific regulation. For instance, the expression of IMD genes, which encode for IMP dehydrogenase (the enzyme preceding GMPS in the pathway), is repressed by the presence of extracellular guanine. This repression is mediated by GDP or a derivative, indicating a feedback inhibition mechanism where the end-product of the pathway regulates its own synthesis at the transcriptional level. A specific negative cis-element in the promoter region of the IMD2 gene has been identified as the guanine response element, which is crucial for this regulation.
In more complex organisms, the regulation of GMPS extends beyond simple feedback loops and involves interactions with other proteins that modulate its function and localization. In Drosophila, GMPS has been shown to interact with the ubiquitin-specific protease 7 (USP7). This complex can deubiquitylate histone H2B, implicating GMPS in the broader context of gene regulation. The GMPS-USP7 complex has been observed to bind to gene loci regulated by the steroid hormone ecdysone, where it is proposed to act as a co-repressor for developmental genes. Furthermore, this complex is also involved in promoting Hedgehog pathway activity.
Under cellular stress conditions, such as xenotoxic stress or nucleotide deprivation, GMPS can translocate to the nucleus. In the nucleus, it plays a role in the stabilization of the tumor suppressor protein p53. The cytoplasmic sequestration of GMPS is dependent on its ubiquitylation by the E3 ubiquitin ligase TRIM21.
Studies in various organisms have highlighted the importance of GMPS expression levels in both normal and pathological states. For example, GMPS expression is generally higher in proliferating and transformed cells compared to their non-transformed counterparts. In cervical cancer, upregulation of GMPS has been shown to mediate cancer progression by inhibiting apoptosis through the Stat3/P53 pathway. Similarly, in tobacco plants (Nicotiana tabacum), the NtGMP synthase gene is highly expressed in leaves, with moderate expression in roots, flowers, and stems, suggesting a vital role in plant development and physiology.
The regulation of GMPS is multifaceted, involving feedback inhibition by its end products, interaction with regulatory proteins that affect its function and localization, and transcriptional control that responds to cellular signaling pathways and developmental cues.
| Regulatory Factor | Organism/System | Effect on GMPS/GMP Synthesis | Mechanism |
| Guanine/GDP | Yeast | Repression of IMD gene transcription | Feedback inhibition via a negative cis-element in the gene promoter. |
| USP7 | Drosophila | Co-repressor of ecdysone-regulated genes, promotes Hedgehog signaling | Forms a complex with GMPS, leading to histone H2B deubiquitylation. |
| p53 | Human cells | Stabilization of p53 | Nuclear translocation of GMPS under stress conditions. |
| TRIM21 | Human cells | Cytoplasmic sequestration of GMPS | Ubiquitylation of GMPS. |
| Stat3/P53 Pathway | Human cervical cancer cells | Upregulation of GMPS, inhibition of apoptosis | GMPS upregulation mediates cancer progression. |
Phosphodiesterases Involved in Guanosine Monophosphate Derivatives Hydrolysis
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing the 3',5'-cyclic phosphate (B84403) bond of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), converting them to their respective 5'-monophosphates (5'-AMP and 5'-GMP). The regulation of intracellular cGMP levels is crucial for a multitude of physiological processes, and PDEs are the primary enzymes responsible for the degradation of this important guanosine monophosphate derivative.
The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), which are categorized based on their amino acid sequence, substrate specificity, and regulatory properties. Some PDEs are specific for cAMP (PDE4, PDE7, and PDE8), while others are specific for cGMP (PDE5, PDE6, and PDE9). A third group can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11).
cGMP-Specific Phosphodiesterases:
PDE5: This is one of the most extensively studied cGMP-specific PDEs. It is highly expressed in the corpus cavernosum, lungs, and vascular smooth muscle. PDE5 contains two allosteric cGMP-binding sites in its regulatory GAF domains (named after cG MP-specific and -stimulated PDEs, Anabaenaa denylyl cyclases, and E. coliF hlA). The binding of cGMP to the GAF A domain allosterically activates the enzyme, leading to increased hydrolysis of cGMP at the catalytic site. This mechanism provides a direct feedback loop where the substrate enhances its own degradation. The activity of PDE5 can also be increased through phosphorylation by cGMP-dependent protein kinase (PKG).
PDE6: This PDE is a key component of the phototransduction cascade in the retina. It is highly specific for cGMP and its activity is crucial for converting the light signal into a neuronal response.
PDE9: Another cGMP-specific PDE, PDE9, exhibits a very high affinity for cGMP. Its activity is not allosterically regulated by cGMP binding to GAF domains in the same way as PDE5.
Dual-Specificity Phosphodiesterases:
Several PDE families can hydrolyze both cAMP and cGMP, allowing for complex cross-talk between these two signaling pathways.
PDE1: These are Ca²⁺/calmodulin-dependent PDEs. An increase in intracellular calcium levels leads to the activation of PDE1, resulting in the hydrolysis of both cAMP and cGMP.
PDE2: The activity of PDE2 is allosterically stimulated by the binding of cGMP to its GAF domains. This leads to an increased hydrolysis of cAMP, representing a mechanism where cGMP signaling can attenuate cAMP levels.
PDE3: In contrast to PDE2, cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3. This means that elevated cGMP levels can protect cAMP from degradation by PDE3, thereby enhancing cAMP-mediated signaling.
PDE10 and PDE11: These families also exhibit dual specificity for both cyclic nucleotides.
The hydrolysis of cGMP by these various PDEs terminates its signaling cascade, which influences processes such as smooth muscle relaxation (vasodilation), platelet aggregation, and neuronal signaling. The specific distribution and regulation of different PDE isoforms in various tissues allow for precise spatial and temporal control over cGMP signaling.
| PDE Family | Substrate Specificity | Regulation by cGMP | Key Characteristics |
| PDE1 | cAMP and cGMP | - | Activated by Ca²⁺/calmodulin. |
| PDE2 | cAMP and cGMP | Allosteric activator | cGMP binding to GAF domains increases cAMP hydrolysis. |
| PDE3 | cAMP and cGMP | Competitive inhibitor | cGMP inhibits cAMP hydrolysis. |
| PDE5 | cGMP-specific | Allosteric activator; substrate | cGMP binding to GAF domains increases its own hydrolysis. |
| PDE6 | cGMP-specific | - | Key enzyme in phototransduction. |
| PDE9 | cGMP-specific | - | High affinity for cGMP. |
| PDE10 | cAMP and cGMP | - | Dual-substrate PDE. |
| PDE11 | cAMP and cGMP | - | Dual-substrate PDE. |
Nucleotidases and Dephosphorylation of Guanosine Monophosphate, including Cytosolic 5'-Nucleotidase 1A
Nucleotidases are a group of hydrolase enzymes that catalyze the dephosphorylation of nucleotides, converting them into nucleosides and inorganic phosphate. This process is a critical step in nucleotide metabolism, contributing to the maintenance of intracellular nucleotide pools and the production of nucleosides for salvage pathways or for signaling purposes. The dephosphorylation of guanosine monophosphate (GMP) to guanosine is carried out by various nucleotidases.
Among these enzymes, the family of 5'-nucleotidases (EC 3.1.3.5) plays a significant role. There are at least seven members of the 5'-nucleotidase family, which dephosphorylate noncyclic nucleoside monophosphates. One of the well-characterized members of this family is cytosolic 5'-nucleotidase 1A (NT5C1A).
Cytosolic 5'-Nucleotidase 1A (NT5C1A):
NT5C1A, also known as cN-1A, is a cytosolic enzyme that catalyzes the hydrolysis of ribonucleotide and deoxyribonucleotide monophosphates to their corresponding nucleosides and inorganic phosphate. While its primary substrate is considered to be adenosine monophosphate (AMP), it is also capable of hydrolyzing other nucleoside monophosphates, including inosine monophosphate (IMP) and deoxycytidine monophosphate (dCMP). Research on a bovine cytosolic IMP/GMP-specific 5'-nucleotidase, which shows high sequence identity to human NT5C1A, confirms its activity on GMP.
The enzymatic reaction catalyzed by NT5C1A is as follows: Ribonucleoside 5'-phosphate + H₂O → Ribonucleoside + Phosphate
NT5C1A requires magnesium ions (Mg²⁺) as a cofactor for its activity and is allosterically activated by ADP. The enzyme plays a crucial role in purine and pyrimidine (B1678525) catabolism. By dephosphorylating nucleoside monophosphates, NT5C1A helps regulate the size of the intracellular nucleotide pools, which is essential for cellular energy balance and nucleic acid synthesis.
Recent studies have also implicated NT5C1A in various pathological conditions. Autoantibodies against NT5C1A have been identified as a biomarker for the autoimmune disease inclusion body myositis (IBM). These autoantibodies are also found in other autoimmune disorders such as Sjögren's syndrome and systemic lupus erythematosus.
The dephosphorylation of GMP by nucleotidases like NT5C1A is an important step in the purine salvage pathway. The resulting guanosine can be further metabolized or re-phosphorylated to GMP, providing an alternative route to the de novo synthesis pathway for maintaining guanine nucleotide levels.
| Enzyme | Substrates | Cofactor | Activator | Cellular Location | Function |
| Cytosolic 5'-Nucleotidase 1A (NT5C1A) | AMP, IMP, dCMP, GMP | Mg²⁺ | ADP | Cytosol | Dephosphorylates nucleoside monophosphates, purine/pyrimidine catabolism. |
Cellular and Molecular Functions of Guanosine 2 Monophosphate
Guanosine-2'-monophosphate as a Constituent of Ribonucleic Acids (RNA)
Guanosine (B1672433) monophosphate (GMP) is a fundamental building block, or monomer, for the synthesis of ribonucleic acid (RNA). wikipedia.orgbiologyonline.com The RNA polymer is formed by nucleotides linked together through phosphodiester bonds. In the canonical structure of RNA, this linkage occurs between the 3'-hydroxyl group of one ribonucleoside and the 5'-phosphate group of the next, creating the sugar-phosphate backbone of the nucleic acid. wikipedia.org Therefore, it is specifically Guanosine-5'-monophosphate that is incorporated into the growing RNA chain during the process of transcription.
While this compound is not a primary constituent of the RNA backbone, the presence of a phosphate (B84403) group at the 2' position of the ribose sugar represents a non-canonical nucleotide structure. Such 2'-phosphorylated nucleotides are not typically incorporated during de novo RNA synthesis. Instead, they can arise as intermediates or products of specific RNA processing or cleavage events, as will be discussed in subsequent sections. The presence of a 5'-phosphate on RNA oligonucleotides is crucial for various biological activities, including the activation of the innate immune response by RIG-I and the proper functioning of RNA interference (RNAi) machinery. glenresearch.com
Role in Protein Synthesis
This compound plays an essential, albeit indirect, role in protein synthesis (translation). Its significance stems from its status as a precursor to Guanosine-5'-triphosphate (GTP). mdpi.com GMP can be phosphorylated to form Guanosine-5'-diphosphate (GDP) and subsequently GTP. GTP is a critical energy source and a key regulatory molecule in the process of translation. mdpi.com
During protein synthesis, GTP is required for several key steps:
Initiation: The formation of the translation initiation complex, which involves the binding of the ribosome to the messenger RNA (mRNA), is a GTP-dependent process.
Elongation: The delivery of aminoacyl-tRNAs to the ribosome, facilitated by elongation factors, is powered by GTP hydrolysis. The translocation of the ribosome along the mRNA transcript also requires energy from GTP.
Termination: The release of the newly synthesized polypeptide chain from the ribosome during the termination phase is another step that utilizes GTP.
Therefore, while this compound does not participate directly in the translational machinery, a consistent cellular supply of its isomer, 5'-GMP, and its subsequent conversion to GTP is indispensable for the synthesis of all proteins. mdpi.com
Involvement in RNA Processing and Cleavage, including 2',3'-Cyclic Phosphate Termini Formation
This compound is intimately involved in RNA processing and degradation pathways, particularly through the formation of a cyclic intermediate. Many endoribonucleases, including the well-studied Ribonuclease T1 (RNase T1) and Ribonuclease A (RNase A), cleave single-stranded RNA through a two-step mechanism that generates a 2',3'-cyclic phosphate terminus. acs.orgnih.govnih.gov
The cleavage mechanism proceeds as follows:
Transesterification: In the first step, the 2'-hydroxyl group of a ribose sugar (often adjacent to a specific nucleotide like guanine (B1146940) for RNase T1) acts as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. nih.govnih.gov This reaction breaks the bond between the phosphorus and the 5'-oxygen of the next nucleotide, leading to the formation of a 2',3'-cyclic phosphodiester intermediate at the 3'-end of the upstream RNA fragment. acs.orgnih.gov
Hydrolysis: In the second step, a water molecule hydrolyzes the cyclic phosphate. This reaction opens the cyclic intermediate, typically resulting in a 3'-phosphate terminus, although 2'-phosphate products can also be formed. nih.govosti.gov
The formation of RNA with 2',3'-cyclic phosphate ends is not merely a transient state but a significant feature of RNA metabolism. nih.gov These cyclic termini can also be generated de novo from RNA molecules with a 3'-terminal phosphate by the enzyme RNA 3'-phosphate cyclase (RtcA) in an ATP-dependent reaction. nih.govnih.govwikipedia.org This indicates that 2',3'-cyclic phosphates are actively maintained in the cell and are involved in processes like tRNA splicing and RNA repair. nih.gov
Molecular Interactions of this compound with Proteins
This compound (2'-GMP) is a well-characterized and potent inhibitor of Ribonuclease T1 (RNase T1), a fungal endonuclease that specifically cleaves RNA after guanine residues. acs.org The inhibitory power of guanosine monophosphate isomers has been shown to decrease in the order of 2'-GMP > 3'-GMP > 5'-GMP.
The strong inhibition by 2'-GMP is due to its specific interactions within the active site of RNase T1. X-ray crystallography and energy minimization studies have provided detailed insights into this binding. The guanine base of 2'-GMP fits into a specific recognition site, while the phosphate group and the ribose sugar make crucial contacts with key amino acid residues. An extensive hydrogen-bonding network is formed between the inhibitor and the enzyme. The binding of 2'-GMP to the active site physically blocks the entry of substrate RNA, thereby preventing the cleavage reaction.
| Inhibitor | Relative Inhibitory Power | Key Interaction Features |
|---|---|---|
| This compound (2'-GMP) | Highest | Binds in a C2'-endo puckered conformation; extensive hydrogen bonding with active site residues. |
| Guanosine-3'-monophosphate (3'-GMP) | Intermediate | Can bind in either C2'-endo or C3'-endo conformations; base and phosphate bind in nearly identical sites to 2'-GMP. |
| Guanosine-5'-monophosphate (5'-GMP) | Lowest | Can bind in either C2'-endo or C3'-endo conformations; less optimal positioning within the active site compared to 2'-GMP. |
Beyond its interaction with RNase T1, this compound and its cyclic form are substrates for other important enzymes involved in nucleotide and RNA metabolism.
2',3'-Cyclic-Nucleotide 2'-Phosphodiesterase: This class of enzymes (EC 3.1.4.16) specifically catalyzes the hydrolysis of the 2',3'-cyclic phosphate bond. wikipedia.org The enzyme converts nucleoside 2',3'-cyclic phosphates, including Guanosine-2',3'-cyclic monophosphate, into the corresponding nucleoside 3'-phosphate. wikipedia.org These enzymes are crucial for resolving the cyclic intermediates formed during RNA cleavage and are involved in purine (B94841) and pyrimidine (B1678525) metabolism. wikipedia.org Some of these enzymes, like the one from Clostridium thermocellum, are part of RNA repair pathways and show a preference for 2',3'-cyclic substrates over 3',5'-cyclic ones. nih.gov
RNA 3'-Phosphate Cyclase (RtcA): This enzyme (EC 6.5.1.4) catalyzes the reverse reaction, converting a 3'-terminal phosphate on an RNA strand into a 2',3'-cyclic phosphodiester. wikipedia.orgnih.gov The reaction is ATP-dependent and proceeds through a covalent enzyme-AMP intermediate. nih.govnih.gov RtcA is a ubiquitous enzyme found across bacteria, archaea, and eukaryotes, highlighting the biological importance of generating RNA termini with 2',3'-cyclic phosphates for processes such as tRNA splicing. nih.govnih.gov
Supramolecular Assemblies Involving Guanosine Monophosphate
Guanosine and its monophosphate derivatives possess a remarkable ability to self-assemble into highly ordered supramolecular structures. acs.org This process is driven by specific non-covalent interactions, primarily Hoogsteen hydrogen bonding between the guanine bases. acs.orggatech.edu
G-Quartets and G-Quadruplexes: The fundamental building block of these assemblies is the G-quartet (also known as a G-tetrad), a planar structure formed by four guanine bases arranged in a square, held together by eight hydrogen bonds. gatech.eduwikipedia.org These G-quartets can then stack on top of one another to form a four-stranded helical structure called a G-quadruplex. nih.gov The formation and stability of G-quadruplexes are highly dependent on the presence of a central cation, typically potassium (K⁺) or sodium (Na⁺), which sits (B43327) in the channel between the stacked quartets and neutralizes the electrostatic repulsion of the oxygen atoms. wikipedia.orgnih.gov Such structures are found in important regions of DNA, such as telomeres and gene promoter regions. wikipedia.org
Ribbons and Hydrogels: Under different environmental conditions, such as temperature, pH, and concentration, GMP can form other types of assemblies. nih.govnih.gov At lower temperatures, GMP molecules tend to form ribbon-type supramolecular structures, which are stabilized by double hydrogen bonds between the guanosine molecules. nih.govbeilstein-journals.org At slightly acidic pH (e.g., pH 5), Guanosine-5'-monophosphate can form a continuous helical structure that results in the formation of a hydrogel. acs.orgnih.gov
| Assembly Type | Key Conditions | Stabilizing Forces |
|---|---|---|
| Single Molecular Orientation | High Temperature (e.g., 80-100 °C) nih.govbeilstein-journals.org | Intercalation into host structures (e.g., layered double hydroxides) nih.gov |
| Ribbon-type Assembly | Low Temperature (e.g., 20-60 °C) nih.govbeilstein-journals.org | Double hydrogen bonds between GMP molecules nih.gov |
| G-Quadruplex | Presence of cations (K⁺, Na⁺) wikipedia.orgnih.gov | Hoogsteen hydrogen bonding (G-quartets), cation coordination, π-π stacking gatech.edunih.gov |
| Helical Hydrogel | Acidic pH (e.g., pH 5) acs.orgnih.gov | Hydrogen bonding between phosphate groups and between phosphate and guanine nih.gov |
Noncovalent Interactions in Guanosine Monophosphate Self-Assembly
The spontaneous organization of guanosine monophosphate molecules into stable, higher-order structures is a process driven by a combination of specific and cooperative noncovalent interactions. These forces, though individually weak, collectively dictate the formation and stability of the resulting assemblies. The primary interactions include hydrogen bonding and π-π stacking, with hydration effects also playing a crucial thermodynamic role.
Hydrogen Bonding: The guanine base of GMP is rich in hydrogen bond donor and acceptor sites, allowing for the formation of highly stable, planar arrays. The most significant of these is the G-quartet (or G-tetrad), where four guanine molecules are linked by a cyclic network of Hoogsteen-type hydrogen bonds. nih.gov This arrangement creates a stable, planar macrocycle. Alternatively, GMP molecules can form ribbon-type structures through different hydrogen bonding schemes between the hydrogen atoms and electronegative nitrogen or oxygen atoms. beilstein-journals.orgnih.gov A study on ribbon-type assemblies identified an intermolecular interaction energy of approximately 101 kJ/mol, which is consistent with the formation of a double hydrogen bond between adjacent guanosine molecules. beilstein-journals.orgnih.gov
π-π Stacking: The aromatic purine rings of the guanine bases exhibit significant π-π stacking interactions. Once G-quartets or ribbon motifs are formed, these planar structures stack on top of one another, much like a roll of coins. This stacking is a major stabilizing force, driven by the favorable interaction between the electron-rich aromatic systems. acs.org
The interplay of these noncovalent forces is summarized in the table below.
| Interaction Type | Description | Key Moieties Involved | Role in Self-Assembly |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amino (-NH2), Imino (=NH), and Carbonyl (-C=O) groups of the guanine base. | Formation of planar G-quartets and ribbon-like structures. beilstein-journals.orgacs.org |
| π-π Stacking | Noncovalent interaction between aromatic rings. | The purine ring system of the guanine base. | Stabilizes the vertical stacking of G-quartets to form columnar structures. acs.org |
| Hydrophobic Effect / Hydration | The tendency of nonpolar surfaces to aggregate in aqueous solution to minimize contact with water molecules. | The relatively nonpolar faces of the guanine bases. | The release of hydration water provides a significant thermodynamic driving force for aggregation. nih.gov |
| Ionic Interactions | Electrostatic interactions involving the negatively charged phosphate group and cations. | Phosphate group (-PO₄²⁻) on the ribose sugar; metal cations (e.g., K⁺, Na⁺). | Cations often reside in the central cavity of a G-quartet stack, coordinating with oxygen atoms and stabilizing the overall structure. nih.gov |
Chiral Recognition and Supramolecular Architecture of Guanosine Monophosphate Complexes
The inherent chirality of the ribose sugar in the this compound molecule is fundamentally important, as this molecular-level asymmetry is transferred and amplified during the self-assembly process, resulting in macroscopic supramolecular structures with a distinct chirality (i.e., "handedness"). This phenomenon is a classic example of chiral recognition and propagation across multiple length scales.
The stacking of G-quartets or other planar motifs does not occur in a simple, perfectly aligned column. Instead, a slight twist is introduced between successive layers, leading to the formation of helical or columnar aggregates. nih.gov The direction of this twist (left-handed or right-handed) is a direct consequence of the chirality of the constituent GMP monomers.
Scientific studies have shown that the three isomers of riboguanylic acid—2'-GMP, 3'-GMP, and 5'-GMP—all form left-handed columnar aggregates in aqueous solution. researchgate.net At sufficiently high concentrations, these aggregates can further organize into left-handed cholesteric mesophases, which are a type of liquid crystal. researchgate.net This contrasts with some other guanosine derivatives; for instance, disodium (B8443419) 5'-GMP has been observed to form a right-handed helix in neutral solution. nih.gov The specific position of the phosphate group on the ribose sugar thus influences the precise geometry and handedness of the final supramolecular architecture.
Primary Structure: Individual this compound molecules.
Secondary Structure: Noncovalent assembly into planar motifs like G-quartets via hydrogen bonding.
Tertiary/Quaternary Structure: Stacking of these planar motifs, guided by π-π interactions and chiral recognition, into higher-order helical or columnar structures.
The structural characteristics of these chiral assemblies are detailed in the table below.
| Structural Feature | Description | Origin | Significance |
| Chirality | The "handedness" of the final structure. 2'-GMP forms left-handed columnar aggregates. researchgate.net | Originates from the chiral D-ribose sugar in each 2'-GMP monomer. | Determines the specific three-dimensional shape and potential for selective interaction with other chiral molecules. |
| Columnar Aggregates | Elongated, rod-like structures formed by the stacking of G-quartets or other GMP assemblies. | π-π stacking interactions between the planar guanine base structures. acs.org | These aggregates can be exceptionally long, forming nanoscale cylinders or "nanowires". |
| Liquid Crystalline Phases | At high concentrations, the columnar aggregates can align to form ordered phases known as mesophases. | Long-range orientational order of the rigid, rod-like columnar aggregates. researchgate.net | Represents a state of matter between a crystalline solid and an isotropic liquid, with potential applications in materials science. |
| Conformation (syn/anti) | The rotation around the N-glycosidic bond connecting the guanine base and the ribose sugar. | Steric and electronic interactions within the molecule. | The specific conformation (syn or anti) of the GMP monomers influences the packing and overall geometry of the assembly. acs.org |
Signal Transduction Pathways Involving Guanosine 2 Monophosphate and Its Derivatives
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway
The cyclic guanosine monophosphate (cGMP) signaling pathway is a vital intracellular cascade that regulates a multitude of physiological processes. pressbooks.pub As a second messenger, cGMP translates external signals into specific cellular responses, influencing functions from vasodilation to phototransduction and neurotransmission. wikipedia.orgnih.gov
The synthesis of cGMP is catalyzed by a family of enzymes known as guanylate cyclases (GCs), which convert guanosine triphosphate (GTP) into cGMP and pyrophosphate. nih.govwikipedia.orgelsevierpure.com There are two major classes of guanylate cyclases:
Soluble Guanylate Cyclase (sGC): This cytosolic enzyme is a key receptor for nitric oxide (NO). wikipedia.orgnih.gov When NO, a diffusible gas, binds to the heme prosthetic group on sGC, it triggers a conformational change that stimulates the enzyme's activity, leading to an increase in cGMP production. pressbooks.pubnih.gov
Particulate Guanylate Cyclase (pGC): These are membrane-bound receptors that are activated by peptide hormones. wikipedia.orgelsevierpure.com For instance, atrial natriuretic peptide (ANP) binds to its receptor, a pGC, causing a conformational change that activates the intracellular catalytic domain to produce cGMP. wikipedia.orgnih.gov
This dual system of activation allows for cGMP synthesis to be initiated by both intercellular signaling molecules like NO and circulating hormones. nih.govelsevierpure.com
The intracellular concentration of cGMP is meticulously controlled not only by its synthesis but also by its degradation. This crucial regulatory function is carried out by a superfamily of enzymes called phosphodiesterases (PDEs). pressbooks.pubnih.gov PDEs hydrolyze the cyclic 3',5'-phosphodiester bond in cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP). slideshare.netresearchgate.net
There are 11 families of PDEs, which differ in their specificity for cGMP and/or cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
cGMP-specific PDEs: PDE5, PDE6, and PDE9 are specific for hydrolyzing cGMP. nih.gov
Dual-specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP. nih.gov
This diversity of PDEs allows for precise spatial and temporal control over cGMP signaling within different cell types and subcellular compartments. pressbooks.pubahajournals.org For example, in smooth muscle cells, PDE5 plays a major role in controlling cGMP levels, thereby regulating relaxation and contraction. ahajournals.orgahajournals.org
Once synthesized, cGMP exerts its biological effects by binding to and activating specific downstream effector proteins. elsevierpure.comnih.gov The primary targets of cGMP include:
cGMP-dependent Protein Kinases (PKG): These are serine/threonine kinases and are considered the main effectors of cGMP signaling. pressbooks.pubnih.gov Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins that regulate processes such as ion channel activity, calcium homeostasis, and smooth muscle relaxation. pressbooks.pubnih.govlibretexts.org In vascular smooth muscle, PKG activation leads to a decrease in intracellular calcium levels, resulting in vasodilation. nih.govlibretexts.org
Cyclic Nucleotide-gated (CNG) Ion Channels: These are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. nih.govnih.gov They are particularly important in sensory transduction. In the photoreceptors of the retina, for example, light leads to the degradation of cGMP, causing CNG channels to close, which results in hyperpolarization of the cell and the transmission of a visual signal to the brain. wikipedia.org
Phosphodiesterases (PDEs): cGMP can also regulate the activity of certain PDEs. For instance, cGMP can bind to allosteric sites on some PDEs (like PDE2) to modulate their activity, creating complex feedback loops within the cyclic nucleotide signaling network. nih.govresearchgate.net
As a second messenger, cGMP is an integral component of intracellular signal transduction. wikipedia.orgslideshare.net It serves to amplify and broadcast signals received at the cell surface by hormones or neurotransmitters to internal cellular machinery. slideshare.netnih.gov The cGMP signaling pathway is not a simple linear chain but a complex network. The levels of cGMP are tightly balanced by the opposing activities of guanylate cyclases and phosphodiesterases. nih.gov This precise regulation allows cGMP to mediate a wide range of physiological responses, including the relaxation of smooth muscle, inhibition of platelet aggregation, regulation of neuronal function, and phototransduction. wikipedia.orgwikipedia.orgelsevierpure.com
| Component | Function | Activators |
| Guanylate Cyclases (GCs) | Synthesize cGMP from GTP | Nitric Oxide (for sGC), Atrial Natriuretic Peptide (for pGC) |
| Phosphodiesterases (PDEs) | Degrade cGMP to 5'-GMP | Varies by isoform; can be regulated by Ca2+/calmodulin |
| Protein Kinase G (PKG) | Phosphorylates target proteins | cGMP |
| CNG Ion Channels | Mediate ion flux across membranes | cGMP |
Cyclic GMP-AMP (cGAMP) and the cGAS-STING Pathway
Distinct from the canonical cGMP pathway, the cyclic GMP-AMP (cGAMP) pathway is a critical component of the innate immune system. It functions as a primary defense mechanism against pathogens and cellular damage by detecting the presence of foreign or misplaced DNA within the cell's cytoplasm. wikipedia.org
The central sensor in this pathway is the enzyme cyclic GMP-AMP synthase (cGAS). nih.govnih.gov Normally, a cell's DNA is confined to the nucleus and mitochondria. wikipedia.orgnih.gov The presence of double-stranded DNA (dsDNA) in the cytosol is a danger signal, indicating a viral or bacterial infection, or cellular damage. wikipedia.orgnih.gov
cGAS is responsible for detecting this cytosolic dsDNA. mdpi.com Upon binding to dsDNA, cGAS undergoes a significant conformational change and dimerization. wikipedia.orgnih.gov This activation enables its enzymatic function, catalyzing the synthesis of a unique cyclic dinucleotide, 2'3'-cGAMP, from ATP and GTP. wikipedia.orgnih.govresearchgate.net This molecule, cGAMP, is distinct from the cGMP discussed previously and acts as the second messenger in this specific immune pathway. wikipedia.org The synthesis of cGAMP by cGAS serves to amplify the initial DNA detection signal, initiating a robust immune response. nih.gov The newly synthesized cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), triggering downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines. wikipedia.orgnih.govnih.gov
| Component | Function | Activator | Product |
| Cyclic GMP-AMP Synthase (cGAS) | Cytosolic DNA sensor | Double-stranded DNA (dsDNA) | 2'3'-Cyclic GMP-AMP (cGAMP) |
| 2'3'-cGAMP | Second messenger | - | - |
| STING | Adaptor protein | 2'3'-cGAMP | Initiates downstream immune signaling |
Activation of Stimulator of Interferon Genes (STING) by cGAMP
The activation of the Stimulator of Interferon Genes (STING) pathway is a critical event in the innate immune response to cytosolic DNA, which can signal viral infections or cellular damage. nih.govwikipedia.org This process is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA) in the cytoplasm, catalyzes the synthesis of 2′3′-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from ATP and GTP. wikipedia.orgresearchgate.netfrontiersin.org This cyclic dinucleotide, 2'3'-cGAMP, functions as the endogenous second messenger that directly binds to and activates the STING protein. nih.govfrontiersin.org
Downstream Signaling Cascades of cGAS-STING, including Type I Interferon Response and Inflammatory Cytokine Production
Once activated and translocated to the Golgi apparatus, STING serves as a scaffold to initiate downstream signaling cascades that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. mdpi.com A key event at the Golgi is the recruitment and activation of the TANK-binding kinase 1 (TBK1). nih.govfrontiersin.org
Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). wikipedia.org This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus. nih.govresearchgate.net Inside the nucleus, the IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) located in the promoter regions of genes encoding type I IFNs, such as IFN-β. researchgate.netnih.gov This binding drives the transcription of these genes, leading to a robust type I IFN response, which is crucial for establishing an antiviral state in cells. nih.govnih.gov
| Key Protein | Function in cGAS-STING Pathway |
| cGAS | Cytosolic DNA sensor; synthesizes 2'3'-cGAMP upon DNA binding. wikipedia.orgresearchgate.net |
| STING | ER-resident protein; binds cGAMP, leading to activation and translocation. nih.govfrontiersin.org |
| TBK1 | Kinase; recruited by activated STING, phosphorylates IRF3. nih.govfrontiersin.org |
| IRF3 | Transcription factor; activated by TBK1, translocates to the nucleus to induce Type I IFN production. wikipedia.orgresearchgate.net |
| NF-κB | Transcription factor; activated by the STING pathway to induce pro-inflammatory cytokine production. researchgate.netfrontiersin.org |
Intercellular Transport of cGAMP and its Signaling Effects
The second messenger 2'3'-cGAMP is not confined to the cell in which it is produced; it can be transferred to adjacent cells, acting as an "immunotransmitter" to propagate the immune signal. psu.edu This intercellular communication mechanism, often termed bystander activation, serves to amplify the innate immune response, alerting neighboring cells that may not have directly detected the initial threat. researchgate.net
Several mechanisms facilitate the transport of cGAMP between cells:
Gap Junctions: These are specialized intercellular channels formed by connexin proteins that directly connect the cytoplasm of adjacent cells, allowing small molecules like cGAMP to pass through. nih.govfrontiersin.org This mode of transfer has been observed between cancer cells and host immune cells. frontiersin.org
Membrane Transporters: Specialized importer and exporter channels on the cell membrane can mediate the influx and efflux of extracellular cGAMP. Identified importers include SLC19A1, the purinergic receptor P2X7, and volume-regulated anion channels (VRACs). nih.gov
Viral Particles and Extracellular Vesicles: During viral infections, cGAMP can be packaged into newly forming viral particles or enclosed within extracellular vesicles (EVs), such as exosomes. frontiersin.org These particles can then deliver cGAMP to other cells, effectively spreading the immune signal.
Upon entering a neighboring cell, the transported cGAMP can bind to and activate that cell's STING protein, initiating the downstream signaling cascade even in the absence of direct cytosolic DNA detection. frontiersin.org This leads to the production of type I interferons and inflammatory cytokines in the recipient cells, broadening the scope and magnitude of the immune response. researchgate.net This intercellular signaling is crucial for coordinating a robust defense against pathogens and can play a significant role in anti-tumor immunity by recruiting and activating immune cells within the tumor microenvironment. frontiersin.orgresearchgate.net
Interactions with Small GTPases and Regulation of Cell Migration
Recent findings have revealed that the signaling functions of guanosine monophosphate derivatives extend beyond the canonical STING pathway, involving interactions with small GTPases to regulate cellular processes like cell migration.
The small GTPase Sar1, which controls the formation of COPII vesicles, is essential for the transport of STING from the endoplasmic reticulum to the Golgi apparatus, a critical step for its activation. nih.govfrontiersin.org While this demonstrates an interaction with a small GTPase in the upstream activation of STING, cGAMP itself can also directly influence cell migration through distinct mechanisms.
Research has shown that 2'3'-cGAMP can promote cell migration independently of STING. researchgate.net It achieves this by directly binding to and activating the small GTPase Rab18. researchgate.net The activation of Rab18 by cGAMP initiates downstream signaling through the RAS/RAF/MEK/ERK pathway, ultimately leading to increased cell motility. researchgate.net Furthermore, STING-dependent signaling can also influence cell migration. For instance, intratumoral administration of cGAMP has been shown to enhance the migration of neutrophils into the tumor site, a process critical for the anti-tumor immune response. nih.gov
Beyond 2'3'-cGAMP, the related molecule cyclic guanosine monophosphate (cGMP) also plays a significant role in regulating cell migration. nih.govresearchgate.net Studies have demonstrated that nitric oxide-cGMP signaling can inhibit cell migration by modulating the Rho signaling pathway, a central regulator of the actin cytoskeleton. researchgate.net For example, insulin-stimulated cGMP production has been shown to inhibit the migration of vascular smooth muscle cells. nih.gov This indicates that different guanosine monophosphate derivatives can exert distinct, and sometimes opposing, effects on cell migration by interacting with various small GTPase signaling pathways.
Guanosine 2 Monophosphate in Gene Regulation and Expression
Modulation of Gene Expression by Guanosine (B1672433) Monophosphate and its Derivatives
Guanosine monophosphate (GMP) and its derivatives, particularly cyclic guanosine monophosphate (cGMP), are pivotal signaling molecules that exert significant control over gene expression. imrpress.com Produced in response to signaling molecules like nitric oxide and natriuretic peptides, cGMP can either enhance or suppress gene expression through both transcriptional and post-transcriptional mechanisms. ahajournals.orgnih.gov This regulation is critical in a variety of physiological and pathophysiological processes, including the modulation of vascular smooth muscle cell growth and contractility. ahajournals.org
At the transcriptional level, cGMP influences the activity of several key transcription factors. These include the cAMP-response element binding protein (CREB), serum response factor (SRF), and the nuclear factor of activated T cells (NF/AT). ahajournals.orgnih.gov The regulation of these factors can be direct, through phosphorylation by cGMP-dependent protein kinase (PKG), or indirect, by modulating other signaling cascades like the mitogen-activated protein kinase (MAPK) pathways. ahajournals.orgnih.gov For instance, in neuronal cells, the protective effect of cGMP against apoptosis is linked to increased CREB phosphorylation, which in turn boosts the expression of the anti-apoptotic protein Bcl-2. ahajournals.org
Furthermore, research has shown that certain pteridine (B1203161) derivatives, such as neopterin (B1670844) and 7,8-dihydroneopterin, can act in concert with cGMP to induce the expression of the c-fos gene. nih.gov The c-fos gene is an early proto-oncogene involved in cell proliferation and differentiation. nih.gov This synergistic action highlights the complex interplay of different signaling molecules in controlling gene expression. nih.gov
The table below summarizes the key transcription factors and a selection of genes whose expression is modulated by cGMP.
| Target | Effect of cGMP | Mediating Kinase/Pathway | Cellular Context |
| Transcription Factors | |||
| CREB | Activation | cGMP-dependent protein kinase (PKG), MAPK pathways | Neuronal cells, Vascular smooth muscle |
| SRF | Indirect Regulation | RhoA signaling | Vascular smooth muscle |
| NF/AT | Indirect Regulation | Calcineurin signaling | Vascular smooth muscle |
| Genes | |||
| fos | Induction | cGMP-dependent protein kinase II (G-kinase II) | Neuronal and glial cells |
| Bcl-2 | Increased Expression | CREB phosphorylation | Neuronal cells |
| Guanylate Cyclase | Destabilization of mRNA | Downregulation of HuR | General |
Cyclic GMP Influence on Gene Expression and Neuronal Function
In the central nervous system, cyclic GMP is a crucial second messenger that translates extracellular signals, such as those from neurotransmitters, into intracellular changes that include alterations in gene expression and neuronal function. wikipedia.org This signaling pathway is integral to neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. wikipedia.org
The synthesis of cGMP in neurons is carried out by guanylate cyclase enzymes, while its degradation is managed by phosphodiesterases (PDEs). wikipedia.org The balance between these activities determines the intracellular cGMP concentration and, consequently, the level of downstream signaling. wikipedia.org A primary mechanism of cGMP action is the activation of cGMP-dependent protein kinases (PKGs). wikipedia.org Once activated, PKG phosphorylates a variety of target proteins, including transcription factors, leading to changes in gene expression. ahajournals.orgwikipedia.org
Research has specifically implicated type II cGMP-dependent protein kinase (G-kinase II) in mediating the effects of nitric oxide and cGMP on gene expression in neuronal and glial cells. nih.gov For example, G-kinase II activation can lead to the induction of the fos promoter, a key step in regulating neuronal activity and plasticity. nih.gov This process can be synergistically enhanced by calcium, although it does not strictly require calcium influx. nih.gov These findings underscore the role of cGMP in the long-term regulation of neuronal function through the control of gene expression. nih.gov
| Pathway Component | Function | Effect on Gene Expression | Implication for Neuronal Function |
| Guanylate Cyclase (GC) | Synthesizes cGMP from GTP | Initiates signaling cascade | Modulates neuronal signaling |
| Phosphodiesterase (PDE) | Degrades cGMP to 5'-GMP | Terminates cGMP signal | Regulates signal duration and intensity |
| cGMP-dependent Protein Kinase (PKG) | Binds cGMP and phosphorylates target proteins | Activates transcription factors (e.g., leading to fos expression) | Mediates neuroplasticity, neurogenesis |
cGAS-STING Pathway Impact on Gene Regulation of Immune Responses
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. nih.govfrontiersin.org This pathway is a critical regulator of immune responses through its profound impact on gene expression. frontiersin.org
The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. nih.gov This binding activates cGAS to synthesize a cyclic dinucleotide called cyclic GMP-AMP (cGAMP) from ATP and GTP. mdpi.com cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum. nih.gov
This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. frontiersin.org In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). nih.gov Activated TBK1 phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). frontiersin.org Phosphorylated IRF3 then dimerizes and moves into the nucleus, where it drives the transcription of genes for type I interferons (e.g., IFN-α and IFN-β). frontiersin.orgnih.gov These interferons are potent antiviral and immunomodulatory cytokines. frontiersin.org
Simultaneously, the STING pathway can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, leading to the expression of a wide range of pro-inflammatory cytokines and chemokines. nih.gov This dual activation of IRF3 and NF-κB results in a robust and coordinated innate immune response, highlighting the cGAS-STING pathway's central role in the gene regulation of immunity. nih.govfrontiersin.org
| Step | Molecule(s) Involved | Location | Action | Outcome |
| 1. DNA Sensing | cGAS, dsDNA | Cytosol | cGAS binds to cytosolic dsDNA. | cGAS activation. |
| 2. Second Messenger Synthesis | cGAS, ATP, GTP | Cytosol | cGAS synthesizes 2'3'-cGAMP. | Production of the second messenger. |
| 3. STING Activation | 2'3'-cGAMP, STING | Endoplasmic Reticulum | cGAMP binds to the STING dimer. | STING conformational change and activation. |
| 4. Signal Transduction | STING, TBK1, IRF3 | ER to Golgi to Cytosol | Activated STING recruits and activates TBK1, which phosphorylates IRF3. | Activation of IRF3 transcription factor. |
| 5. Gene Transcription | Phosphorylated IRF3, NF-κB | Nucleus | Activated transcription factors drive the expression of target genes. | Production of Type I interferons and pro-inflammatory cytokines. |
Roles of Guanosine 2 Monophosphate in Physiological Processes
Cellular Proliferation and Differentiation
The specific role of Guanosine-2'-monophosphate in cellular proliferation and differentiation is not well-defined in existing research. However, studies on related guanine (B1146940) nucleotides and nucleosides suggest a regulatory function in these fundamental cellular processes.
Research has shown that guanosine (B1672433) can stimulate the proliferation of neural stem cells. nih.gov In SH-SY5Y neuroblastoma cells, both guanosine and guanosine-5'-triphosphate (GTP) have been observed to induce an increase in the number of neurites and promote cell differentiation. mdpi.com These purines were also found to have an anti-proliferative effect, causing a concentration-dependent accumulation of cells in the S-phase of the cell cycle. mdpi.com
Furthermore, the broader cGMP signaling pathway is known to oppose cellular proliferation. researchgate.net Agents that elevate cGMP levels have been shown to inhibit the proliferation of intestinal epithelial cells by upregulating cell cycle inhibitors and opposing pro-proliferative pathways. researchgate.net In colon organoids, the cGMP target protein kinase G2 (PKG2) has been identified as a key factor in suppressing carcinogenesis by controlling proliferation in an epithelial-cell intrinsic manner. youtube.com
Table 1: Effects of Guanosine and Related Compounds on Cellular Proliferation and Differentiation
| Compound | Cell Type | Effect | Reference |
|---|---|---|---|
| Guanosine | Neural Stem Cells | Stimulated proliferation | nih.gov |
| Guanosine, GTP | SH-SY5Y Neuroblastoma | Induced neurite outgrowth, promoted differentiation, S-phase cell cycle arrest | mdpi.com |
| cGMP elevating agents | Intestinal Epithelial Cells | Opposed proliferation | researchgate.net |
Neurotransmission and Synaptic Plasticity
A direct role for this compound in neurotransmission and synaptic plasticity has not been established in the scientific literature. The central player in this domain is the second messenger, cyclic Guanosine Monophosphate (cGMP).
The cGMP signaling cascade is a key regulator of a wide range of cellular and molecular functions essential for neuronal activity. pressbooks.pub This pathway is involved in synaptic plasticity, the process that underlies learning and memory, by controlling the strength of synapses. pressbooks.pub The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway influences both long-term potentiation (LTP) and long-term depression (LTD). pressbooks.pub
cGMP can regulate the probability of neurotransmitter release from the presynaptic terminal by affecting calcium influx. pressbooks.pub It also plays a role in the postsynaptic terminal, where its effector, protein kinase G (PKG), is involved in the trafficking of AMPA receptors, which are crucial for synaptic strength. pressbooks.pub Furthermore, cGMP is involved in axonal guidance and dendritic branching during neuronal development. pressbooks.pub
| Feature | Role of cGMP Signaling Pathway |
| Key Molecule | Cyclic Guanosine Monophosphate (cGMP) |
| Activation | Nitric Oxide (NO) stimulates soluble Guanylate Cyclase (sGC) to produce cGMP from GTP. |
| Primary Effector | Protein Kinase G (PKG) |
| Presynaptic Effects | Regulates neurotransmitter release by modulating calcium influx and vesicle docking/fusion proteins. |
| Postsynaptic Effects | Influences synaptic strength through the regulation of AMPA receptor insertion and removal. |
| Developmental Roles | Involved in axonal guidance and dendritic branching. |
Cardiovascular Physiology, including Vasodilation and Vascular Tone Maintenance
There is a lack of specific research detailing the role of this compound in cardiovascular physiology. The maintenance of vascular tone and the process of vasodilation are primarily regulated by the nitric oxide (NO)-cGMP signaling pathway.
In the cardiovascular system, NO is produced by endothelial cells and diffuses to adjacent vascular smooth muscle cells. wikipedia.org There, it activates soluble guanylate cyclase, which in turn synthesizes cGMP from GTP. wikipedia.org The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG). nih.gov
PKG activation promotes vasodilation and the relaxation of smooth muscle through several mechanisms. It facilitates the opening of calcium-activated potassium channels, leading to hyperpolarization and relaxation. nih.gov PKG also activates pumps that sequester calcium into the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. nih.gov This decrease in calcium prevents the phosphorylation of myosin light chains, which is necessary for muscle contraction, resulting in vasodilation and a decrease in blood pressure. wikipedia.org Dysfunctional cGMP signaling has been implicated in the development of cardiovascular diseases. nih.gov
Table 2: Key Steps in cGMP-Mediated Vasodilation
| Step | Description |
|---|---|
| 1. NO Production | Endothelial cells produce Nitric Oxide (NO). |
| 2. sGC Activation | NO diffuses into vascular smooth muscle cells and activates soluble Guanylate Cyclase (sGC). |
| 3. cGMP Synthesis | sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). |
| 4. PKG Activation | cGMP activates cGMP-dependent Protein Kinase (PKG). |
| 5. Calcium Reduction | PKG phosphorylates targets that lead to a decrease in intracellular calcium concentration. |
| 6. Muscle Relaxation | Reduced intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation. |
Retinal Phototransduction and Olfactory Signaling
Specific functions of this compound in retinal phototransduction and olfactory signaling have not been identified. These sensory processes are critically dependent on the dynamics of cyclic Guanosine Monophosphate (cGMP).
In the retina, phototransduction is the process by which light is converted into electrical signals. youtube.com In the dark, photoreceptor cells have high levels of cGMP, which binds to and keeps open cyclic nucleotide-gated (CNG) channels. mdpi.com The influx of sodium and calcium ions through these channels maintains the cell in a depolarized state, leading to the continuous release of the neurotransmitter glutamate (B1630785). youtube.com When light strikes a photoreceptor, a cascade is initiated that activates an enzyme called phosphodiesterase (PDE). utah.edu PDE hydrolyzes cGMP to GMP, causing cGMP levels to fall. youtube.com This leads to the closure of the CNG channels, hyperpolarization of the cell, and a reduction in glutamate release, which is interpreted by the brain as a light signal. youtube.com
In the olfactory system, while the primary signaling pathway for many odorants involves cyclic adenosine (B11128) monophosphate (cAMP), a subset of olfactory sensory neurons utilizes a cGMP-signaling pathway. nih.gov In these neurons, odorant binding can activate guanylyl cyclases to produce cGMP, which then opens cGMP-gated ion channels, leading to the generation of an electrical signal. nih.gov
Calcium Homeostasis and Ion Channel Regulation
The direct involvement of this compound in calcium homeostasis and ion channel regulation is not described in the available scientific literature. The interplay between calcium ions and cGMP is, however, a crucial aspect of cellular signaling.
The regulation of cGMP levels can be dependent on intracellular calcium concentrations. nih.gov In turn, cGMP can modulate the activity of various ion channels, either directly or through the activation of protein kinase G (PKG). pressbooks.pub A prominent example is the cGMP-gated cation channels found in photoreceptors, which are directly opened by the binding of cGMP. mdpi.com
In other cell types, cGMP and PKG can regulate the activity of potassium and calcium channels, thereby influencing cellular excitability. pressbooks.pub For instance, in vascular smooth muscle, PKG activation leads to the opening of calcium-gated potassium channels, contributing to hyperpolarization and relaxation. nih.gov The cGMP signaling pathway can also influence calcium release from intracellular stores. nih.gov
Regulation of Platelet Function
A specific role for this compound in the regulation of platelet function has not been elucidated. The primary guanosine monophosphate involved in platelet regulation is cGMP, which acts as a key inhibitory signal.
The nitric oxide (NO)/cGMP/PKG signaling pathway plays a crucial role in keeping circulating platelets in a quiescent state. nih.gov Endothelial cells release NO, which stimulates guanylyl cyclase in platelets to produce cGMP. tandfonline.com Increased levels of cGMP activate PKG, which then phosphorylates various intracellular targets to inhibit platelet activation. nih.gov This inhibition prevents key processes in platelet activation, including calcium mobilization, cytoskeleton remodeling, and granule release. nih.gov
While cGMP is inhibitory, some early studies suggested that platelet aggregating agents can cause an increase in the content of GMP, and that cGMP might enhance platelet aggregation under certain conditions. nih.gov However, the predominant and well-established role of the cGMP pathway is the inhibition of platelet function, which is critical for preventing thrombosis. nih.gov Research has also shown that guanosine itself can inhibit platelet aggregation. researchgate.net
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Guanosine 3',5'-cyclic monophosphate |
| Guanosine |
| Guanosine-5'-triphosphate |
| Nitric Oxide |
| Adenosine monophosphate |
| Cyclic adenosine monophosphate |
| Calcium |
| Sodium |
| Potassium |
| Glutamate |
| Inositol 1,4,5-trisphosphate |
| Diacylglycerol |
| Thromboxane A2 |
| Guanine |
| Uric acid |
| Xanthine (B1682287) |
| Inosine-5-monophosphate |
| Adenosine |
| Adenosine triphosphate |
| Adenosine diphosphate (B83284) |
| Guanosine-5'-diphosphate |
| Guanosine-5'-monophosphate |
| 8-Bromo-cGMP |
| Carbon monoxide |
| Hydrogen sulfide |
| L-arginine |
| L-citrulline |
| Retinal |
| Opsin |
| S-nitrosoglutathione |
| Atrial natriuretic peptide |
| B-type natriuretic peptide |
| C-type natriuretic peptide |
| Uroguanylin |
| Guanylin |
| Acetylcholine |
| Phorbol-12-myristate-13-acetate |
| Retinoic acid |
| Epinephrine |
| Collagen |
| Theophylline |
| Sildenafil |
| Riociguat |
| Cinaciguat |
| Abacavir-sulfate |
| Carbovir triphosphate |
| 5-hydroxyindolin-2-one |
| Aspirin |
Pathophysiological Implications of Guanosine 2 Monophosphate Dysregulation
Guanosine (B1672433) Monophosphate and Metabolic Disorders
Dysregulation of purine (B94841) metabolism, in which guanosine monophosphate is a key intermediate, can lead to severe metabolic disorders. A primary example of this is the devastating neurodevelopmental condition, Lesch-Nyhan Syndrome, which underscores the critical importance of proper GMP recycling.
Involvement in Lesch-Nyhan Syndrome Pathway
Lesch-Nyhan Syndrome is a rare, X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). researchgate.netresearchgate.net The HPRT enzyme is a crucial component of the purine salvage pathway, responsible for recycling purines by converting guanine (B1146940) and hypoxanthine (B114508) back into their respective nucleotide forms, guanosine monophosphate (GMP) and inosine (B1671953) monophosphate (IMP). researchgate.netmdpi.com
In individuals with Lesch-Nyhan Syndrome, the absence or severe deficiency of HPRT activity disrupts this recycling process. researchgate.net This leads to the accumulation of the purine bases guanine and hypoxanthine, which are instead shunted into the degradative pathway. researchgate.netmdpi.com The end product of purine degradation is uric acid, and its excessive production results in hyperuricemia (high levels of uric acid in the blood) and hyperuricosuria (high levels of uric acid in the urine). researchgate.net The overproduction of uric acid is a hallmark of the disease, leading to the formation of uric acid crystals or stones in the kidneys and joints, causing gout-like arthritis. researchgate.netnih.gov
The neurological and behavioral manifestations of Lesch-Nyhan Syndrome are severe and include intellectual disability, dystonia, and the most distinctive feature, compulsive self-injurious behavior. nih.gov While the precise mechanisms linking the HPRT deficiency to these severe neurological symptoms are not fully understood, it is hypothesized that the disruption of the purine salvage pathway and the subsequent metabolic disturbances play a significant role.
Table 1: Biochemical Consequences of HPRT Deficiency in Lesch-Nyhan Syndrome
| Parameter | Finding in Lesch-Nyhan Syndrome | Reference |
| HPRT Enzyme Activity | Severely deficient or absent | researchgate.net |
| Guanine and Hypoxanthine Levels | Increased | researchgate.netmdpi.com |
| Guanosine Monophosphate (GMP) Production (via salvage pathway) | Decreased | researchgate.net |
| Uric Acid Levels (in blood and urine) | Markedly increased | researchgate.netnih.gov |
This table summarizes the primary biochemical changes resulting from the deficiency of the HPRT enzyme in Lesch-Nyhan Syndrome.
Cardiovascular Diseases
Guanosine monophosphate, primarily through its cyclic form (cGMP), plays a pivotal role in cardiovascular homeostasis. Dysregulation of cGMP signaling is increasingly recognized as a key contributor to the pathophysiology of several cardiovascular diseases, including heart failure, atrial fibrillation, and hypertension.
Heart Failure and Atrial Fibrillation, associated with cGAS-STING Pathway Activation
Recent research has highlighted the involvement of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in the development of heart failure and atrial fibrillation. nih.gov The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA, which can be released during cellular stress or damage, such as in mitochondrial dysfunction. regionh.dk
Upon binding to DNA, cGAS synthesizes a second messenger called 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a molecule structurally related to cGMP. regionh.dk This 2'3'-cGAMP then activates STING, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines. nih.gov In the context of cardiovascular disease, this inflammatory response can contribute to cardiac remodeling, fibrosis, and dysfunction. nih.gov
A recent study investigating patients with atrial fibrillation found that serum concentrations of 2'3'-cGAMP were substantially upregulated in those who developed heart failure compared to those who did not. regionh.dknationalelfservice.net This suggests that activation of the cGAS-STING pathway may be a key event in the progression from atrial fibrillation to heart failure.
Table 2: Serum 2'3'-cGAMP Levels in Atrial Fibrillation Patients with and without Heart Failure
| Patient Group | Baseline 2'3'-cGAMP (pg/mL) | Follow-up 2'3'-cGAMP (pg/mL) | P-value | Reference |
| Atrial Fibrillation with Heart Failure | 51.82 ± 11.34 | 124.50 ± 75.83 | < 0.01 | regionh.dknationalelfservice.netnih.gov |
This table presents data from a study showing a significant increase in serum 2'3'-cGAMP levels in atrial fibrillation patients who developed heart failure over an 18-month follow-up period. Data are presented as mean ± standard deviation.
Role of cGMP in Vascular Smooth Muscle Relaxation and Blood Pressure Regulation
The nitric oxide (NO)-cGMP signaling pathway is a critical regulator of vascular tone and blood pressure. scienceopen.com Endothelial cells release NO, which diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). scienceopen.com Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG). scienceopen.comelsevierpure.com PKG, in turn, phosphorylates several downstream target proteins, culminating in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. scienceopen.com These effects collectively promote vascular smooth muscle relaxation (vasodilation), leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. scienceopen.com Dysregulation of this pathway, such as impaired NO production or reduced cGMP signaling, can lead to endothelial dysfunction, increased vascular tone, and hypertension. scienceopen.com
Table 3: Key Protein Substrates of cGMP-Dependent Protein Kinase (PKG) in Vascular Smooth Muscle Relaxation
| Protein Substrate | Function upon Phosphorylation by PKG | Reference |
| Inositol 1,4,5-trisphosphate (IP3) receptor | Inhibition of IP3-mediated calcium release from the sarcoplasmic reticulum. | elsevierpure.com |
| Phospholamban | Stimulation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium sequestration. | scienceopen.com |
| Myosin light chain phosphatase (MLCP) | Activation of MLCP, leading to dephosphorylation of myosin light chains and smooth muscle relaxation. | scienceopen.com |
| RhoA | Inhibition of the RhoA/Rho-kinase pathway, which promotes contraction by inhibiting MLCP. | scienceopen.com |
| Heat shock-related protein-20 (HSP20) | Mediates vasorelaxation through mechanisms independent of intracellular calcium or myosin light chain phosphorylation. | anu.edu.au |
This table summarizes the functions of key proteins that are phosphorylated by PKG in vascular smooth muscle cells, leading to vasodilation.
Neuropathologies
Emerging evidence suggests that dysregulation of the guanosine monophosphate signaling pathway is also implicated in the pathophysiology of various neuropathologies, including major depressive disorder. The role of cGMP in modulating neuroplasticity appears to be a key factor in these conditions.
Major Depressive Disorder and Neuroplasticity
The neuroplasticity hypothesis of major depressive disorder (MDD) posits that deficits in the brain's ability to undergo structural and functional changes in response to experiences contribute to the development of the disorder. nih.gov The cGMP signaling pathway has been identified as a significant player in processes underlying neuroplasticity, such as long-term potentiation, a cellular mechanism involved in learning and memory. nih.gov
While the cyclic adenosine (B11128) monophosphate (cAMP) pathway has been extensively studied in the context of depression, there is a growing body of evidence suggesting that the cGMP pathway is also involved. nih.govfao.org Cyclic GMP acts as a second messenger in the brain, activating downstream effectors that can lead to changes in gene expression and neuronal responses. nih.gov Phosphodiesterases (PDEs) are enzymes that degrade cGMP, and their activity is crucial in regulating the intracellular levels of this second messenger. nih.gov
Alterations in the components of the cGMP signaling cascade may contribute to the disturbances in neuroplasticity observed in MDD. nih.gov Research in this area is ongoing, but the investigation of the cGMP pathway offers a promising avenue for understanding the pathophysiology of depression and for the development of novel therapeutic strategies. nih.govfao.org While comprehensive data on cerebrospinal fluid (CSF) levels of cGMP in MDD patients are still emerging, proteomic studies of CSF from individuals with depression have identified alterations in proteins involved in various cellular processes, including those modulated by second messenger systems.
Neuroprotective Effects against Oxidative Stress and Excitotoxicity (related to Guanosine)
Guanosine has demonstrated significant neuroprotective properties against oxidative stress and excitotoxicity, which are common pathological mechanisms in a range of neurological disorders. nih.govphcogrev.com It is known to counteract cellular damage by modulating glutamatergic transmission, reducing neuroinflammation, and mitigating oxidative stress. nih.gov The neuroprotective effects of guanosine are partly attributed to its ability to increase the uptake and decrease the release of glutamate (B1630785), a primary excitatory neurotransmitter. phcogrev.comnih.gov An excess of extracellular glutamate leads to excitotoxicity, a process that causes neuronal damage and death. mdpi.com
Involvement in Experimental Models of Ischemic Stroke, Alzheimer's Disease, and Parkinson's Disease
The neuroprotective effects of guanosine have been extensively studied in various experimental models of neurodegenerative diseases, demonstrating its therapeutic potential. phcogrev.comnih.gov
Ischemic Stroke: In both in vitro and in vivo models of ischemic stroke, guanosine has been shown to reduce neuronal damage and improve functional outcomes. mcmaster.canih.gov It protects neurons from oxygen and glucose deprivation by mitigating apoptosis and reducing infarct volume. mcmaster.canih.gov The mechanisms underlying this protection include the modulation of glutamatergic excitotoxicity, reduction of inflammation, and prevention of mitochondrial dysfunction. nih.govmdpi.comresearchgate.net Studies have shown that guanosine administration can prolong survival and decrease neurological deficits following middle cerebral artery occlusion in rats. mcmaster.ca
Alzheimer's Disease (AD): In animal models of Alzheimer's disease, guanosine has been found to prevent cognitive deficits and anhedonic-like behavior induced by the administration of amyloid-β (Aβ) peptides. nih.govnih.gov It appears to exert its protective effects by restoring impaired glutamatergic transmission in the hippocampus, a brain region critical for memory. nih.gov Specifically, guanosine has been shown to normalize glutamate uptake that is disrupted by Aβ. nih.gov Furthermore, it helps to mitigate oxidative stress and hippocampal damage associated with Aβ toxicity. researchgate.net
Parkinson's Disease (PD): Guanosine has also shown promise in experimental models of Parkinson's disease. nih.govnih.gov It protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) that are used to mimic the pathology of PD in vitro. nih.govresearchgate.net The protective mechanism involves the modulation of pro- and anti-apoptotic signaling pathways. nih.gov Guanosine has been observed to reduce the activation of pro-apoptotic kinases such as p38 and JNK, while enhancing the activity of the anti-apoptotic kinase Akt and the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net In rodent models, guanosine has been shown to reverse motor impairments and may also help in reducing the dyskinesia induced by long-term L-DOPA treatment. bohrium.comfrontiersin.org
Table 1: Effects of Guanosine in Experimental Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Ischemic Stroke | Reduced infarct volume, decreased neurological deficits, prolonged survival. | mcmaster.canih.gov |
| Mitigated apoptosis and inflammation. | nih.govmcmaster.ca | |
| Alzheimer's Disease | Prevented cognitive deficits and anhedonic-like behavior. | nih.govnih.gov |
| Restored hippocampal glutamate transport. | nih.gov | |
| Parkinson's Disease | Protected dopaminergic neurons from toxins. | nih.govresearchgate.net |
| Reversed motor impairments and reduced L-DOPA-induced dyskinesia. | bohrium.comfrontiersin.org |
Spinal Cord Injury and Stimulation of Regenerative Processes
In the context of spinal cord injury (SCI), guanosine has been shown to promote functional recovery and stimulate regenerative processes. nih.govnih.gov A significant contributor to functional loss after SCI is the demyelination of surviving axons. nih.gov Studies have demonstrated that administration of guanosine in rats with chronic SCI can improve locomotor function and promote remyelination of the spinal cord. nih.gov
This remyelination is associated with an increase in the number of mature oligodendrocytes, the cells responsible for producing myelin in the CNS. nih.gov It is suggested that guanosine may activate endogenous oligodendrocyte lineage cells, leading to their proliferation and differentiation into mature, myelinating oligodendrocytes. nih.govresearchgate.net Beyond remyelination, some studies suggest that guanosine can trigger proliferation of neural stem cells, which could contribute to the repair of injured neural tissue. frontiersin.org While long-distance axonal regeneration remains a significant hurdle in SCI, strategies that promote compensatory sprouting and circuit formation are crucial for recovery. nih.govmdpi.comepfl.ch
Modulation of Neuropathic Pain
Guanosine has demonstrated antinociceptive effects in various animal models of pain, including neuropathic pain. nih.govnih.gov Neuropathic pain is often associated with alterations in glutamatergic neurotransmission. nih.gov Given guanosine's ability to modulate the glutamatergic system, it has been investigated as a potential therapeutic agent for this condition. nih.gov
In a rat model of neuropathic pain induced by chronic constriction of the sciatic nerve, guanosine treatment was found to reduce thermal hyperalgesia and motor deficits. nih.gov The antinociceptive effects of guanosine appear to be dose-dependent and have been observed in response to both acute and chronic administration. nih.gov The underlying mechanisms are thought to involve the modulation of glutamate uptake and release, thereby reducing the hyperexcitability of pain-transmitting neurons. nih.gov The activation of the nitric oxide/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive potassium channel signaling pathway has also been implicated in the analgesic effects of certain compounds in neuropathic pain models. mdpi.com
Traumatic Brain Injury and Neuroinflammation, linked to the cGAS-STING Pathway
Following a traumatic brain injury (TBI), secondary injury cascades, including neuroinflammation, contribute significantly to neuronal damage and death. nih.govacs.org Recent research has highlighted the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in TBI-induced neuroinflammation. nih.govacs.orgacs.org The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA, which can be released from damaged cells after an injury. frontiersin.org
Aberrant activation of the cGAS-STING pathway has been reported after TBI. nih.govacs.org This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can exacerbate neuroinflammation and contribute to neuronal cell death through various mechanisms, including apoptosis, necroptosis, and pyroptosis. nih.govacs.org Targeting the cGAS-STING signaling pathway is therefore being explored as a potential therapeutic strategy to mitigate the detrimental effects of neuroinflammation in TBI. nih.govacs.orgfrontiersin.orgfrontiersin.org Guanosine has been shown to have a neuroprotective role in TBI by modulating excitotoxicity, mitochondrial dysfunction, and inflammation. phcogrev.com
Table 2: Role of cGAS-STING Pathway in TBI
| Pathway Component | Function in TBI | Consequence of Activation |
|---|---|---|
| cGAS | Senses cytosolic DNA from damaged cells. | Activation of STING. |
| STING | Adaptor protein that activates downstream signaling. | Production of type I interferons and pro-inflammatory cytokines. |
| Downstream Effectors | TBK1, IRF3. | Exacerbated neuroinflammation and neuronal cell death. |
Cancer Biology
Cyclic Nucleotide Signaling in Cancer Cell Proliferation and Apoptosis
Cyclic nucleotides, including cyclic guanosine monophosphate (cGMP), are important second messengers that regulate a multitude of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov Altered cyclic nucleotide signaling has been observed in various types of cancer. nih.gov The cGMP signaling pathway, in particular, has been identified as a potential target for cancer therapy. nih.gov
Activation of the cGMP/protein kinase G (PKG) pathway has been shown to be antineoplastic in several cancers, including breast, colon, and head and neck squamous cell carcinoma (HNSCC). nih.govresearchgate.net Increased intracellular levels of cGMP can be achieved by either stimulating its synthesis by soluble guanylate cyclase (sGC) or by inhibiting its degradation by phosphodiesterases (PDEs), such as PDE5. nih.gov Activation of this pathway can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.govnih.govresearchgate.net For instance, in HNSCC cells, drugs that activate sGC or inhibit PDE5 have been shown to increase intracellular cGMP, reduce cell viability, and induce apoptosis. nih.gov This suggests that targeting the cGMP signaling pathway could be a promising therapeutic strategy for certain cancers. nih.govnih.gov
Guanosine Monophosphate Reductase (GMPR) in Melanoma Invasion and Tumorigenicity
Guanosine monophosphate reductase (GMPR) has been identified as a significant suppressor of melanoma invasion. nih.govsonar.ch Research indicates that the expression of GMPR, an enzyme involved in the de novo biosynthesis of purine nucleotides, is down-regulated during the invasive stages of human melanoma. nih.gov This reduction in GMPR levels is associated with an increase in the invasive capabilities of melanoma cells.
Mechanistically, GMPR exerts its suppressor function by partially depleting intracellular pools of Guanosine-5'-triphosphate (GTP). nih.gov This depletion, in turn, down-regulates the activity of several GTP-bound (active) RHO-GTPases, which are crucial for cell motility and invasion. nih.gov Loss-of-function experiments have demonstrated that depleting GMPR leads to increased GTP levels and enhanced cell motility. nih.gov Conversely, gain-of-function studies show that GMPR suppresses the ability of melanoma cells to form invadopodia, degrade the extracellular matrix, invade in vitro, and grow as tumor xenografts in vivo. nih.gov
The regulatory control of GMPR activity is also a critical factor. The ephrin receptor tyrosine kinase EPHA4 can phosphorylate GMPR at Tyr267, a modification that is critical for its enzymatic activity. nih.gov This phosphorylation event decreases GTP pools in cell protrusions and reduces the levels of GTP-bound RAC1, a member of the RHO GTPase family. nih.gov Thus, the phosphorylation status of GMPR acts as a metabolic switch that can control GTP biosynthesis and influence the pro- or anti-oncogenic effects of EPHA4, ultimately impacting melanoma cell invasion and tumorigenicity. nih.gov This establishes a direct link between guanosine metabolism and the invasive phenotype of melanoma. nih.gov
| Key Finding | Implication in Melanoma | Reference |
| GMPR expression is down-regulated. | Associated with invasive stages of melanoma. | nih.gov |
| GMPR depletes intracellular GTP pools. | Suppresses the activity of RHO-GTPases. | nih.gov |
| GMPR inhibits invadopodia formation and ECM degradation. | Reduces the invasive capacity of melanoma cells. | nih.gov |
| Phosphorylation of GMPR by EPHA4 activates it. | Acts as a switch to control GTP levels and RAC1 activity. | nih.gov |
Guanosine Monophosphate Synthetase (GMPS) Upregulation in Cervical Cancer Progression
Guanosine Monophosphate Synthetase (GMPS), an enzyme that catalyzes the conversion of xanthine (B1682287) 5′-monophosphate to guanosine monophosphate (GMP), plays a significant role in the progression of cervical cancer. nih.govspandidos-publications.com Studies have shown that GMPS expression is successively and gradually increased from normal cervical tissues to cervical intraepithelial neoplasia and then to cervical cancer tissues. nih.govspandidos-publications.com This abnormal upregulation of GMPS is positively associated with the degree of cancer differentiation and the depth of early invasion. nih.govspandidos-publications.com
The elevated expression of GMPS in cervical cancer cells contributes to their survival and proliferation by inhibiting apoptosis. nih.gov Research involving the knockdown of GMPS using small interfering (si)RNA resulted in inhibited proliferation and colony formation, and promoted aging and apoptosis of cervical cancer cells. nih.govspandidos-publications.com Furthermore, in animal models, the subcutaneous injection of tumor cells with GMPS knockdown led to a decrease in the proliferative ability of the tumor. nih.govspandidos-publications.com The mechanism appears to involve the Stat3/P53 pathway, whereby GMPS upregulation mediates cancer progression by suppressing the apoptotic process through this signaling cascade. nih.govnih.gov
| Finding | Role in Cervical Cancer | Reference |
| GMPS expression is significantly increased. | Correlates with cancer progression and invasion depth. | nih.govspandidos-publications.com |
| High GMPS levels inhibit apoptosis. | Promotes survival and proliferation of cancer cells. | nih.gov |
| GMPS knockdown inhibits tumor growth. | Reduces proliferation and colony formation in vitro and in vivo. | nih.govspandidos-publications.com |
| Mechanism of action. | Involves the Stat3/P53 signaling pathway. | nih.govnih.gov |
cGAS-STING Pathway as a Target for Tumor Immunotherapy and in Limiting Cancer Immune Escape
The cyclic GMP-AMP synthase–stimulator of interferon genes (cGAS-STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA). nih.govportlandpress.com Upon activation, cGAS synthesizes cyclic GMP-AMP (cGAMP), which binds to STING, initiating a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. nih.govportlandpress.com This pathway has a dual role in cancer immunity, acting as both a promoter of anti-tumor responses and a potential contributor to immune evasion. nih.govfrontiersin.org
As an anti-tumor mechanism, cGAS-STING activation enhances antigen presentation by dendritic cells (DCs), stimulates T-cell responses, and can directly induce apoptosis in tumor cells. nih.govportlandpress.comfrontiersin.org This activation can reprogram tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype and reduce the number of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment, thereby promoting tumor regression. nih.govportlandpress.com
However, chronic activation of the cGAS-STING pathway, particularly in tumors with high chromosomal instability, can lead to immune suppression and tumor progression. nih.gov Persistent signaling can result in the upregulation of immune checkpoint molecules, such as Programmed death-ligand 1 (PD-L1), on tumor cells, which contributes to immune escape by inhibiting the activity of effector T cells. nih.govfrontiersin.org This chronic inflammation can also promote the production of immunosuppressive cytokines. nih.govfrontiersin.org Consequently, the cGAS-STING pathway represents a promising but complex target for cancer immunotherapy, where strategies aim to leverage its anti-tumor properties while mitigating its pro-tumor effects. nih.govfrontiersin.org
| Role of cGAS-STING Pathway | Mechanism | Reference |
| Anti-Tumor Immunity | Enhances antigen presentation, stimulates T-cells, induces tumor cell apoptosis, reprograms macrophages. | nih.govportlandpress.comfrontiersin.org |
| Pro-Tumor / Immune Escape | Chronic activation upregulates PD-L1, promotes immunosuppressive cytokines, leads to immune tolerance. | nih.govfrontiersin.orgfrontiersin.org |
Antiviral and Anticancer Properties of Nucleoside Derivatives
Nucleoside derivatives, which are chemically modified analogs of natural nucleosides, are a cornerstone of antiviral and anticancer chemotherapy. hilarispublisher.comnih.gov These compounds function by interfering with the synthesis of nucleic acids, a process essential for both cancer cell proliferation and viral replication. hilarispublisher.comnih.gov To become active, these derivatives must be phosphorylated intracellularly to their triphosphate form. nih.gov
In cancer treatment, nucleoside analogs such as Gemcitabine and Clofarabine are incorporated into DNA during replication, causing chain termination and inhibiting enzymes like polymerase and ribonucleotide reductase, which ultimately perturbs the growth of cancer cells. hilarispublisher.comnih.gov
In the context of viral infections, these derivatives target viral enzymes. hilarispublisher.com For example, drugs like Zidovudine (AZT) and Zalcitabine (ddC) act as reverse transcriptase inhibitors, which is a crucial enzyme for retroviruses like HIV. hilarispublisher.com By being incorporated into the growing viral DNA chain, they prevent its completion. nih.gov The modification of the sugar moiety, such as in carbocyclic nucleosides, can make these drugs resistant to enzymatic degradation while still being recognized by viral enzymes, enhancing their therapeutic potential against viruses like Hepatitis B (HBV). hilarispublisher.com Fluorinated nucleosides are another important class, where the addition of fluorine atoms can improve metabolic stability and enhance biological activity. semanticscholar.orgresearchgate.net
Infectious Diseases
Antiviral Mechanisms against Viral Infections (e.g., HIV, Herpesviruses)
The primary mechanism of many antiviral drugs, particularly nucleoside analogs, is the inhibition of viral nucleic acid synthesis. nih.govlibretexts.org These drugs act as chain terminators after being incorporated into the growing viral DNA or RNA strand. youtube.com Their selectivity often stems from their preferential activation by viral enzymes or a higher affinity for viral polymerases compared to host cell polymerases. libretexts.org
Herpesviruses: For viruses like Herpes Simplex Virus (HSV), agents such as Acyclovir are highly effective. nih.gov Acyclovir is a synthetic analog of guanosine that is first phosphorylated by a viral-encoded enzyme, thymidine (B127349) kinase. libretexts.orgnih.gov This initial step ensures that the drug is primarily activated in infected cells. Subsequent phosphorylation by host cellular kinases converts it to its active triphosphate form, which is then incorporated into the viral DNA by viral DNA polymerase, leading to chain termination and halting replication. nih.gov
Human Immunodeficiency Virus (HIV): The treatment of HIV, known as antiretroviral therapy (ART), typically involves a combination of drugs that target different stages of the viral life cycle to prevent the development of resistance. libretexts.org Key classes of these drugs include:
Reverse Transcriptase Inhibitors: These include nucleoside analogs like Zidovudine (AZT) that block the conversion of the viral RNA genome into DNA. hilarispublisher.comlibretexts.org
Protease Inhibitors: Drugs like Ritonavir inhibit the viral protease enzyme, which is necessary for processing viral proteins and assembling mature, infectious virions. libretexts.orgyoutube.com
Integrase Inhibitors: These drugs block the HIV integrase enzyme from inserting the viral DNA into the host cell's chromosome. libretexts.orgyoutube.com
Entry and Fusion Inhibitors: These prevent the virus from binding to host cell receptors and fusing with the cell membrane, thereby blocking the initial step of infection. libretexts.org
| Virus Family | Drug Example(s) | Mechanism of Action | Reference |
| Herpesviruses (HSV, VZV) | Acyclovir, Penciclovir | Activated by viral thymidine kinase; incorporated into viral DNA, causing chain termination. | libretexts.orgnih.gov |
| Retroviruses (HIV) | Zidovudine (AZT), Ritonavir, Raltegravir | Combination therapy targeting reverse transcriptase, protease, and integrase to block replication at multiple stages. | hilarispublisher.comlibretexts.orgyoutube.com |
Pathogen Evasion of Host Immune Defenses (e.g., Enterotoxigenic Escherichia coli)
Pathogenic bacteria have developed sophisticated strategies to evade the host's innate and adaptive immune systems, allowing them to establish infections. caister.comasm.org These mechanisms include altering their surface to avoid recognition, mimicking host molecules, and secreting proteins (effectors) to sabotage host immune signaling pathways. asm.orgpremierscience.com
Enterotoxigenic Escherichia coli (ETEC), a major cause of diarrheal disease, employs a strategy to subvert the host's innate immune response by directly targeting the NF-κB signaling pathway. nih.gov The NF-κB pathway is central to inducing pro-inflammatory responses upon detection of pathogens. nih.gov ETEC secretes a factor that prevents the polyubiquitination and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.gov By stabilizing IκBα, ETEC effectively blocks the activation of NF-κB, thereby suppressing the host's protective inflammatory response and facilitating its own survival and colonization. nih.gov Other pathogenic E. coli strains can evade phagocytosis by manipulating host cell receptors. premierscience.com
| Pathogen | Evasion Strategy | Host Target | Consequence | Reference |
| Enterotoxigenic E. coli (ETEC) | Secretion of an effector factor. | IκBα polyubiquitination and degradation. | Blocks NF-κB activation, suppressing the innate immune response. | nih.gov |
| Neisseria meningitidis | Polysaccharide capsule. | Host immune factors (e.g., complement). | Hides the bacterium from immune detection. | asm.org |
| Staphylococcus aureus | Secretion of effector proteins. | Adaptive immune responses. | Leads to poor antibody production and recurrent infections. | asm.org |
Bacterial cGAS Analogues and Antiphage Defense Mechanisms
Current scientific literature extensively documents the role of cyclic oligonucleotides as second messengers in bacterial defense mechanisms against bacteriophages (phages), particularly within systems involving analogues of the mammalian enzyme cyclic GMP-AMP synthase (cGAS). While Guanosine-2'-monophosphate (2'-GMP) is a fundamental cellular component, its direct role as a primary signaling molecule in these specific antiphage pathways has not been established. The central players in this immune response are, in fact, cyclic dinucleotides and trinucleotides synthesized by bacterial cGAS-like enzymes.
Upon infection by a phage, bacteria can activate innate immune pathways to prevent viral replication and propagation. One of the most prominent of these is the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS). biorxiv.orgnih.gov At the core of the CBASS pathway are cGAS/DncV-like nucleotidyltransferases (CD-NTases), which are structural and functional analogues of eukaryotic cGAS. nih.govannualreviews.org
When a bacterial CD-NTase detects a phage infection, it becomes catalytically active and synthesizes cyclic oligonucleotides from nucleoside triphosphates, such as ATP and GTP. researchgate.net These molecules, which include various forms of cyclic GMP-AMP (cGAMP) like 2',3'-cGAMP and 3',3'-cGAMP, as well as other cyclic di- and tri-nucleotides, function as second messengers. nih.govnih.gov
These cyclic oligonucleotides diffuse through the bacterial cytoplasm and bind to specific effector proteins, known as CD-NTase-associated proteins (Caps). nih.govannualreviews.org This binding event allosterically activates the effector proteins, which then execute the defensive response. The activated effectors have diverse cytotoxic functions, including DNA degradation, membrane disruption via phospholipase activity, or depletion of essential metabolites like NAD+. nih.govdntb.gov.ua This ultimately leads to a form of programmed cell death or dormancy known as abortive infection. By sacrificing the infected cell, the bacterial population is protected from the spread of the phage. escholarship.org
The diversity of cyclic oligonucleotides produced by different bacterial species is vast, with variations in the constituent bases (purines and pyrimidines) and the phosphodiester linkage (2'-5' or 3'-5'). nih.gov This diversity allows for a wide range of specific signaling pathways. Phages, in turn, have co-evolved mechanisms to counteract this defense, such as producing enzymes (anti-CBASS or Acb proteins) that can degrade these cyclic nucleotide signals or "sponge" proteins that sequester them, preventing the activation of effector proteins. nih.govescholarship.org
While the degradation of cyclic nucleotides like cGAMP by certain phosphodiesterases ultimately yields mononucleotides such as GMP, these are considered breakdown products rather than the primary signaling molecules that initiate the antiphage response. researchgate.net The specificity of the CBASS system relies on the unique cyclic structure of the second messengers, which is recognized by the corresponding effector proteins.
Table of Cyclic Oligonucleotides in Bacterial Antiphage Defense
| Signaling Molecule | Synthesizing Enzyme Family | Linkage(s) | Function in Antiphage Defense |
| 3',3'-cGAMP | CD-NTase | 3'-5', 3'-5' | Activates various Cap effectors (e.g., phospholipases) to induce cell death. nih.govescholarship.org |
| 2',3'-cGAMP | CD-NTase | 2'-5', 3'-5' | Activates specific Cap effectors, such as the Cap14 ion channel, to restrict phage replication. biorxiv.orgnih.gov |
| 3',3',3'-cAAA | CD-NTase | 3'-5', 3'-5', 3'-5' | A cyclic trinucleotide that serves as a second messenger to activate specific immune effectors. nih.gov |
| c-di-GMP | CD-NTase (Clade E) | 3'-5', 3'-5' | Can activate STING-like Cap effectors, leading to NAD+ depletion and cell death. nih.gov |
| cCMP / cUMP | Pyrimidine (B1678525) Cyclase (Pycsar) | 3'-5' | Activates effectors that deplete NAD+ or disrupt the cell membrane in the Pycsar defense system. annualreviews.org |
Advanced Research Methodologies and Experimental Models
Analytical Techniques for Quantification of Guanosine (B1672433) Monophosphate Nucleotides
The accurate measurement of guanosine monophosphate (GMP) isomers is fundamental to understanding their biological significance. Various sophisticated analytical techniques have been developed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of guanosine monophosphate nucleotides. nih.gov The method leverages the intrinsic UV absorption of nucleotides for detection, typically at a wavelength of 250 or 260 nm. nih.govnifc.gov.vn Separation is commonly achieved using a C18 reverse-phase column, which separates compounds based on their hydrophobicity. nih.govnifc.gov.vn
The mobile phase composition is critical for effective separation; a common choice is a phosphate (B84403) buffer, sometimes mixed with an ion-pairing agent like sodium heptanesulfonate to improve the retention and resolution of polar analytes like GMP. nifc.gov.vnresearchgate.net Method validation is essential to ensure reliability, with parameters such as the limit of detection (LOD) and limit of quantification (LOQ) being established. For instance, one HPLC method for GMP in food matrices reported an LOD of 2.77 ppm. nifc.gov.vn The technique is robust enough to directly measure the concentrations of substrates and products in enzymatic reactions, making it suitable for enzyme kinetics and inhibition assays. nih.gov
Table 1: Example of HPLC Parameters for Nucleotide Analysis
| Parameter | Condition | Source |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | nih.govnifc.gov.vn |
| Mobile Phase | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate | nifc.gov.vn |
| Flow Rate | 0.8 mL/min | nifc.gov.vn |
| Detection | Photodiode Array (PDA) at 250 nm | nifc.gov.vn |
| Run Time | 12 min | nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV for nucleotide quantification. researchgate.netnih.gov This method couples the powerful separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. nih.gov It is particularly effective for measuring endogenous nucleotides in complex biological samples like human cells. nih.gov
The analytical process often involves sample preparation steps such as protein precipitation or solid-phase extraction to remove interfering substances. researchgate.netnih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). researchgate.net This high degree of specificity allows for accurate quantification even at very low concentrations. researchgate.netnih.gov Validation of LC-MS/MS methods includes assessing linearity, accuracy, precision (intra- and inter-assay), recovery, and analyte stability. nih.govnih.gov
Table 2: Performance Characteristics of an LC-MS/MS Method for Guanosine Nucleotides
| Analyte | LLOQ (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% deviation) |
| GTP | 1.0 | 1.2% to 16.0% | ≤15.0% | -8.6% to 13.2% |
Data adapted from a study on guanosine and other nucleotides. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological method used for quantifying molecules, including cyclic nucleotides like cyclic guanosine monophosphate (cGMP), which are structurally related to 2'-GMP. nih.govtandfonline.com These assays typically employ a competitive inhibition format. msesupplies.com
In this setup, a microtiter plate is pre-coated with the target nucleotide (e.g., cGMP). msesupplies.com The biological sample or standard is added to the wells along with a specific monoclonal antibody conjugated to a reporter enzyme or a biotin (B1667282) label. nih.govmsesupplies.com The free nucleotide in the sample competes with the coated nucleotide for binding to the antibody. After an incubation period, unbound reagents are washed away, and a substrate is added. The resulting colorimetric signal is inversely proportional to the concentration of the nucleotide in the sample. msesupplies.com ELISAs are known for their high sensitivity, with detection limits as low as 1.56 fmol/well for cGMP. nih.govtandfonline.com The method's reliability is confirmed by low intra-assay and inter-assay coefficients of variation, often below 10%. nih.govtandfonline.comtandfonline.com
Table 3: Performance of a Monoclonal Antibody-Based ELISA for cGMP
| Parameter | Plasma Samples | Urine Samples | Source |
| Sensitivity | 1.56 fmol/well | 1.56 fmol/well | nih.govtandfonline.com |
| Intra-assay CV | < 7.0% | < 7.1% | nih.govtandfonline.com |
| Inter-assay CV | < 9.9% | < 9.5% | nih.govtandfonline.com |
| Recovery | 97% to 105% | 97% to 105% | nih.govtandfonline.com |
Structural Analysis of Guanosine-2'-monophosphate Complexes
Determining the three-dimensional structure of 2'-GMP when complexed with other molecules, particularly proteins, is essential for understanding its biological function and mechanism of interaction.
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. It has been successfully used to resolve the structures of various enzymes in complex with 2'-GMP. ebi.ac.uk In these studies, the enzyme-nucleotide complex is crystallized, and the resulting crystal is bombarded with X-rays. The diffraction pattern of the X-rays is used to calculate the positions of atoms within the crystal, yielding a high-resolution 3D model of the complex. nih.gov
For example, the crystal structure of ribonuclease Sa (RNase Sa) complexed with 2'-GMP was determined to a resolution of 1.7 Å. ebi.ac.uk Such studies provide precise information on the binding orientation of the nucleotide and the specific interactions (e.g., hydrogen bonds) it forms with amino acid residues in the active site of the protein. nih.gov This information is invaluable for understanding enzyme specificity and catalytic mechanisms.
Table 4: Crystallographic Data for Ribonuclease Complexes with 2'-GMP
| Complex | Space Group | Cell Dimensions (Å) | Resolution (Å) | R-factor |
| RNase T1 - 2'-GMP | P2₁2₁2₁ | a=46.6, b=50.2, c=40.4 | N/A | N/A |
| RNase Sa - 2'-GMP | P2₁2₁2₁ | a=64.7, b=78.8, c=39.1 | 1.7 | 13.25% |
Data from Heinemann et al. (1980) and Sevcik et al. (1996) as cited in ChEBI. ebi.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution and in the solid state. nih.gov While X-ray crystallography provides a static picture of a molecule in a crystal lattice, NMR can reveal details about molecular conformation and dynamics. nih.gov
In the context of guanosine monophosphates, NMR techniques, including ¹H, ¹³C, and ³¹P NMR, are used to study the structure of self-assembled helices and G-quadruplexes. nih.govnih.gov For instance, solid-state NMR has been instrumental in determining the helical sense (right-handed vs. left-handed) and sugar pucker conformation (C2'-endo vs. C3'-endo) of GMP assemblies, details that were ambiguous from earlier fiber diffraction data alone. nih.gov ¹H NMR spectra provide characteristic chemical shifts for protons like H8 on the guanine (B1146940) base, which can indicate whether the nucleotide is in a monomeric or aggregated state. nih.gov This combination of diffraction and spectroscopic methods provides a more complete structural picture.
Table 5: Selected ¹H NMR Chemical Shifts for Guanosine Monophosphate
| Proton | Chemical Shift (ppm) |
| H8 | 8.20 |
| H1' | 5.93 |
| H2' | 4.74 |
| H3' | 4.48 |
| H4' | 4.32 |
Data obtained in D₂O at 600 MHz. nih.gov
Computational Modeling and Molecular Dynamics Approaches
Computational modeling and molecular dynamics (MD) simulations serve as powerful tools for investigating the behavior of Guanosine Monophosphate (GMP) at an atomic level. These methods provide insights into structural conformations, binding affinities, and reaction mechanisms that are often difficult to capture through experimental techniques alone.
Energy minimization studies have been employed to predict the three-dimensional structures of enzyme-inhibitor complexes, such as ribonuclease (RNase) T1 with its inhibitors 2'-GMP, 3'-guanylic acid (3'-GMP), and 5'-guanylic acid (5'-GMP). ebi.ac.uk Furthermore, a combination of molecular dynamics and free energy perturbation methods has been used to calculate the relative changes in binding free energy between different enzyme-ligand complexes, for instance, comparing the binding of 2'-GMP versus 2'-adenosine monophosphate (2'-AMP) to RNase T1. ebi.ac.uk
MD simulations have also been instrumental in elucidating complex biochemical conversions. A density functional theory (DFT) based MD study detailed the mechanism of guanosine triphosphate (GTP) conversion into GMP under the influence of a magnesium cofactor. nih.gov These simulations, conducted in a solution-imitating environment, revealed the decomposition of the Mg2+-GTP complex into several products, including a highly active GMP radical, over a picosecond timescale. nih.gov The study highlighted that the presence of Mg2+ initiates a radical-based cleavage mechanism, which is crucial for the synthesis of DNA and RNA. nih.gov
Quantum-mechanical calculations and transient absorption spectroscopy have been combined to study the photoinduced dynamics of GMP in aqueous solutions. sigmaaldrich.com This research has helped interpret the excited-state evolution of the molecule, involving ultrafast conversions between different electronic states and its eventual return to the ground state. sigmaaldrich.com Computational studies have also investigated the hydrolytic deamination mechanisms of GMP, modeling the reaction pathways with water and hydroxide (B78521) ions to produce xanthosine (B1684192) monophosphate (XMP). researchgate.net These models identified the most favorable pathways from both kinetic and thermodynamic perspectives. researchgate.net
Table 1: Applications of Computational Modeling in Guanosine Monophosphate Research
| Research Area | Methodology | Key Findings |
|---|---|---|
| Enzyme-Inhibitor Interactions | Energy Minimization, Molecular Dynamics | Predicted 3D structures of RNase T1 with 2'-GMP, 3'-GMP, and 5'-GMP. ebi.ac.uk |
| Binding Affinity | MD / Free Energy Perturbation | Calculated relative binding free energy of 2'-GMP and 2'-AMP to RNase T1. ebi.ac.uk |
| Reaction Mechanisms | Molecular Dynamics DFT:B3LYP | Elucidated the radical mechanism of GTP conversion to GMP initiated by Mg2+. nih.gov |
| Photodynamics | Quantum-Mechanical Calculations | Described the ultrafast excited-state evolution of GMP after UV excitation. sigmaaldrich.com |
| Hydrolytic Deamination | Computational Chemistry | Investigated mechanisms and kinetics of GMP deamination to XMP. researchgate.net |
In vitro and In vivo Experimental Models in Guanosine Monophosphate Research
In vitro and in vivo experimental models are essential for studying the physiological and pathophysiological roles of guanosine monophosphates in a biological context. These models range from cell-based assays to whole-animal studies, providing a multi-level understanding of GMP's function.
In vivo studies in mice have been crucial in establishing the existence and function of a 2',3'-cGMP-guanosine pathway. nih.govnih.gov Using ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers have measured the urinary excretion of 2',3'-cGMP and its hydrolysis products, including 2'-GMP and 3'-GMP, under normal physiological conditions. nih.gov To further validate the pathway, experiments were conducted in knockout mice lacking the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). nih.gov In these CNPase-knockout mice, urinary levels of 2'-GMP were significantly decreased, while 3'-GMP levels increased, confirming CNPase's role in converting the cyclic precursor to 2'-GMP. nih.govnih.gov Infusion of exogenous 2',3'-cGMP into mice led to increased urinary excretion of 2'-GMP, 3'-GMP, and guanosine, solidifying the existence of this metabolic pathway in vivo. nih.govnih.gov
Various in vitro models have been used to explore the effects of guanosine-based purines. For instance, 661w cells, a cone photoreceptor-like cell line, have been used as an in vitro model to study the biology of the cyclic GMP (cGMP) channel under conditions of photo-oxidative stress. nih.gov In the field of oncology, prostate cancer cell lines such as LNCaP and PC-3 serve as in vitro models to investigate the effects of inhibiting guanosine monophosphate synthetase (GMPS). biorxiv.org These cell-based studies were complemented by in vivo xenograft models, where human prostate cancer cells were implanted into mice to assess tumor growth following GMPS knockdown. biorxiv.org
The neuroprotective effects of guanosine and its nucleotide derivatives have also been extensively studied in both in vitro and in vivo models. mdpi.comresearchgate.net Much of the experimental evidence for the neuromodulatory roles of guanine-based purines has been obtained from such models. mdpi.com
Cell Culture Applications of Guanosine Monophosphate as a Supplement
Guanosine, the precursor nucleoside to guanosine monophosphate, is frequently used as a supplement in cell culture media to support cellular metabolism and proliferation. sigmaaldrich.com It serves as a direct precursor for the synthesis of GMP, guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP), which are essential for nucleic acid synthesis, signal transduction, and energy transfer. sigmaaldrich.comscientificlabs.co.ukscientificlabs.com
The utility of guanosine supplementation is particularly evident in experimental settings where the de novo purine (B94841) biosynthesis pathway is intentionally blocked. For example, in studies involving the knockdown of guanosine monophosphate synthetase (GMPS) in prostate cancer cells, the resulting decrease in cell growth could be significantly rescued by adding extracellular guanosine to the culture medium. biorxiv.org This demonstrated that the cells could utilize the supplemented guanosine to generate GMP through the purine salvage pathway, thereby bypassing the inhibited de novo pathway. biorxiv.org
Similarly, when cellular GTP and cytidine (B196190) triphosphate (CTP) synthesis is inhibited, some cells form intracellular filamentous structures known as rods and rings, which are composed of enzymes like inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). researchgate.net The addition of guanosine to the culture medium can lead to the disassembly of these IMPDH2-based structures, highlighting its role in replenishing the guanine nucleotide pool. researchgate.net Guanosine has been incorporated into the media for various cell types, including mouse-derived and chicken embryonic stem cells, to support their growth and differentiation. sigmaaldrich.com
Table 2: Examples of Guanosine Supplementation in Cell Culture
| Cell Type | Experimental Context | Outcome of Supplementation |
|---|---|---|
| LNCaP and PC-3 (Prostate Cancer) | Knockdown of Guanosine Monophosphate Synthetase (GMPS) | Rescued cell growth by enabling GMP synthesis via the salvage pathway. biorxiv.org |
| HeLa Cells | Inhibition of GTP synthesis (inducing IMPDH2 rod/ring structures) | Led to the disassembly of IMPDH2-based rod/ring structures. researchgate.net |
| Mouse Embryonic Stem Cells | Standard Culture | Used as a component of Dulbecco's modified Eagle medium (DMEM). sigmaaldrich.com |
| Chicken Embryonic Stem Cells | Standard Culture | Included as a component of the nucleoside solution for cell culture. sigmaaldrich.com |
Use of Analogues and Inhibitors in Pathway Elucidation
The study of biochemical pathways involving guanosine monophosphate often relies on the use of molecular tools such as analogues and inhibitors to probe reaction mechanisms and enzyme functions.
Analogues of GMP are structurally similar molecules that can be used to investigate specific enzymatic processes. A notable example is guanosine 5'-monophosphate-2-methylimidazolide (2-MeImpG), an activated monomer analogue. This compound has been used extensively in kinetic studies of template-directed oligoguanylate synthesis. nih.govnasa.gov By using 2-MeImpG, researchers can dissect the individual steps of polymerization on a polycytidylate template, allowing for the calculation of rate constants for each monomer addition. nasa.gov Computer simulations based on these experimentally determined rate constants have successfully modeled the distribution of reaction products over time. nih.govnasa.gov
Inhibitors are crucial for elucidating the function of specific enzymes within a pathway. The different isomers of guanylic acid themselves can act as inhibitors to probe enzyme specificity. For instance, 2'-GMP, 3'-GMP, and 5'-GMP have been studied as inhibitors of ribonuclease T1, providing insights into the enzyme's active site and binding preferences. ebi.ac.uk
In the context of cancer research, inhibitors of guanosine monophosphate synthetase (GMPS) have been used to understand the role of de novo purine biosynthesis in tumor growth. biorxiv.org Both pharmacological inhibition and genetic knockdown of GMPS using short hairpin RNA (shRNA) led to a significant decrease in the growth of prostate cancer cells in vitro and in in vivo xenograft models. biorxiv.org This approach directly demonstrated the critical role of GMPS in sustaining the proliferation of these cancer cells. biorxiv.org
In the broader field of signal transduction, inhibitors of phosphodiesterases (PDEs), such as sildenafil, have been instrumental in elucidating the cGMP pathway. nih.govnih.gov By blocking the degradation of cGMP, these inhibitors amplify the signaling cascade, which has been leveraged to understand and treat various cardiovascular conditions. nih.govnih.govplos.org This use of inhibitors highlights how modulating the levels of a guanosine nucleotide can reveal its physiological significance.
Future Directions in Guanosine 2 Monophosphate Research
Elucidating Novel Functions and Pathways
While the roles of 3',5'-cyclic GMP (cGMP) as a second messenger are well-established, recent discoveries have shed light on the existence and potential functions of other GMP isomers, including 2'-GMP. A pivotal area of future research lies in the comprehensive elucidation of these novel functions and their associated biochemical pathways.
A significant breakthrough has been the identification of a 2′,3′-cGMP-guanosine pathway . nih.gov Evidence suggests that 2',3'-cGMP is a physiologically relevant molecule that is metabolized to 2'-GMP and 3'-GMP, and subsequently to guanosine (B1672433). nih.gov This pathway may act in concert with the analogous 2',3'-cAMP-adenosine pathway to confer tissue protection, particularly in response to injury which can trigger RNA degradation and the formation of 2',3'-cyclic nucleotides. nih.gov The neuroprotective and renoprotective effects of guanosine highlight the potential significance of this pathway. nih.gov Future investigations will likely focus on the specific enzymes and transporters involved in the 2',3'-cGMP-guanosine pathway and the distinct biological activities of 2'-GMP within this cascade.
Moreover, the activation of the cGAS-STING pathway by cytoplasmic DNA leads to the production of cyclic GMP-AMP (cGAMP), which underscores the expanding roles of guanine-based nucleotides in innate immunity. wjgnet.com While distinct from 2'-GMP, the intricate network of nucleotide signaling pathways suggests that crosstalk and previously unknown connections may exist, warranting further exploration.
Therapeutic Targeting of Guanosine Monophosphate Related Metabolism and Signaling
The metabolic pathways and signaling cascades involving guanosine monophosphates are increasingly recognized as viable targets for therapeutic intervention in a range of diseases, from cancer to cardiovascular disorders.
Targeting Guanosine Monophosphate Synthase (GMPS):
GMPS is a crucial enzyme in the de novo biosynthesis of GMP. nih.govbiorxiv.org Its upregulation has been identified in several malignancies, making it an attractive therapeutic target.
Melanoma: Research has shown that GMPS levels are elevated in metastatic melanoma compared to primary tumors. Targeting GMPS has been demonstrated to suppress melanoma cell invasion and tumorigenicity. nih.gov
Prostate Cancer: GMPS expression has been correlated with the Gleason score in prostate cancer, and higher expression is associated with poorer survival rates. Inhibition of GMPS has been shown to decrease prostate cancer cell growth. biorxiv.org
Lung Adenocarcinoma: Dysregulated purine (B94841) metabolism is a key feature of early-stage lung adenocarcinoma (LUAD), with GMPS identified as a pivotal factor in its development and progression. Targeting GMPS activity is considered a promising therapeutic strategy for LUAD. researchgate.net
Cervical Cancer: GMPS has been implicated in the proliferation and survival of cervical cancer cells, suggesting its potential as a therapeutic target. researchgate.net
Modulating cGMP Signaling:
While distinct from 2'-GMP, the cGMP signaling pathway is a major focus for therapeutic development, particularly in cardiovascular disease. Reduced cGMP levels are associated with the progression of heart failure. nih.govjacc.org Strategies to increase cGMP by inhibiting its degradation by phosphodiesterases (PDEs) or by stimulating its synthesis by soluble guanylate cyclase (sGC) are being actively pursued. nih.govjacc.orgjacc.orgahajournals.org For instance, sGC stimulators have shown promise in treating heart failure with reduced ejection fraction. nih.govjacc.orgresearchgate.net
The table below summarizes key research findings on targeting GMP-related metabolism and signaling.
| Disease Area | Target | Key Findings |
| Melanoma | Guanosine Monophosphate Synthase (GMPS) | GMPS levels are increased in metastatic melanoma; its inhibition suppresses cell invasion and tumorigenicity. nih.gov |
| Prostate Cancer | Guanosine Monophosphate Synthase (GMPS) | High GMPS expression correlates with higher Gleason scores and decreased survival; inhibition impairs cancer cell growth. biorxiv.org |
| Lung Adenocarcinoma | Guanosine Monophosphate Synthase (GMPS) | GMPS is a pivotal factor in the development and malignant progression of lung adenocarcinoma. researchgate.net |
| Heart Failure | cGMP Signaling Pathway | Reduced cGMP levels contribute to heart failure progression; augmenting cGMP signaling is a key therapeutic strategy. nih.govjacc.orgahajournals.org |
| Alzheimer's Disease | Guanosine Monophosphate Reductase 1 (GMPR1) | GMPR expression is elevated in Alzheimer's disease; inhibiting GMPR1 has shown therapeutic potential in mouse models. nih.gov |
Biomarker Discovery and Diagnostic Applications
The components of guanosine monophosphate pathways hold promise as biomarkers for the diagnosis and prognosis of various diseases.
Recent studies have highlighted plasma cyclic guanosine monophosphate (cGMP) as a promising biomarker for clinically significant portal hypertension (CSPH) in patients with liver cirrhosis. nih.govnih.gov Plasma cGMP levels were found to be significantly elevated in cirrhotic patients with CSPH compared to those without. nih.govnih.gov This suggests its potential utility in screening for esophageal varices, a major complication of portal hypertension. nih.gov Further research is needed to validate these findings in larger cohorts and to explore the potential of other metabolites in the GMP pathway, including 2'-GMP, as diagnostic or prognostic indicators.
In the context of cardiovascular disease, plasma cGMP is being investigated as a biomarker reflective of natriuretic peptide signaling. ahajournals.org Associations have been found between cGMP levels and cardiovascular risk factors such as blood pressure and renal function. ahajournals.org
The potential for Guanosine Monophosphate Synthase (GMPS) to serve as a biomarker is also under investigation. For example, in lung adenocarcinoma, hypoxanthine (B114508) and xanthine (B1682287), which are involved in the purine metabolism pathway leading to GMP, have been identified as potential early risk indicators. researchgate.net The correlation of GMPS expression with disease severity in prostate cancer also points to its potential as a prognostic biomarker. biorxiv.org
Development of Novel Therapeutic Agents based on Guanosine Monophosphate Analogs
The development of novel therapeutic agents based on the structure of guanosine monophosphate and its analogs is a burgeoning area of research. These analogs are being designed to have improved stability, target specificity, and therapeutic efficacy.
GMPS Inhibitors:
The identification of GMPS as a therapeutic target in cancer and other diseases has spurred the development of specific inhibitors.
Angustmycin A: This nucleoside analog is an inhibitor of GMPS and has been shown to effectively suppress melanoma cell invasion and tumorigenicity in preclinical models. nih.gov
Novel Covalent Inhibitors: Researchers are developing potent and specific GMPS inhibitors that can covalently bind to the enzyme. These inhibitors have demonstrated broad anti-cancer activity, the ability to block viral infections, and the potential to suppress undesirable immune responses. google.comgoogle.com
cGMP Analogs:
Analogs of cGMP are being developed to modulate the cGMP signaling pathway with greater precision.
Cyclic Guanosine Monophosphorothioates (cGMPS): These analogs are more resistant to degradation by phosphodiesterases. acs.org An 8-bromo-cGMPS derivative has shown potent neuroprotective effects in models of inherited retinal degenerations by acting as an antagonist of cGMP-dependent protein kinases (PKG). acs.org
Antiviral Guanosine Analogs:
Several guanosine analogs are established antiviral drugs. The cellular enzyme deoxyguanosine kinase (dGK) can phosphorylate these analogs, which is a key step in their mechanism of action. nih.gov This includes drugs active against herpesviruses, cytomegalovirus, and hepatitis B virus. nih.gov Future research will likely focus on developing new guanosine analogs with improved antiviral spectra and reduced side effects.
The table below provides examples of GMP analogs and their therapeutic potential.
| Analog Type | Example(s) | Therapeutic Application | Mechanism of Action |
| GMPS Inhibitors | Angustmycin A, Novel Covalent Inhibitors | Cancer, Viral Infections, Immune Disorders | Inhibition of de novo GMP biosynthesis. nih.govgoogle.comgoogle.com |
| cGMP Analogs | 8-bromo-cGMPS derivative | Inherited Retinal Degenerations | Antagonism of cGMP-dependent protein kinases (PKG). acs.org |
| Antiviral Guanosine Analogs | Ganciclovir, Penciclovir | Viral Infections (Herpesviruses, CMV, HBV) | Phosphorylation by deoxyguanosine kinase, leading to inhibition of viral replication. nih.gov |
Q & A
Q. What are the best practices for reconciling conflicting data on 2'-GMP's stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
